molecular formula C13H14Cl2N2 B2924887 5-(Pyridin-4-yl)indoline dihydrochloride CAS No. 90679-09-7

5-(Pyridin-4-yl)indoline dihydrochloride

Cat. No.: B2924887
CAS No.: 90679-09-7
M. Wt: 269.17
InChI Key: ZDAXPHHBFKAEQC-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)indoline dihydrochloride is a useful research compound. Its molecular formula is C13H14Cl2N2 and its molecular weight is 269.17. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyridin-4-yl)indoline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-4-yl)indoline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-4-yl-2,3-dihydro-1H-indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.2ClH/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10;;/h1-4,6-7,9,15H,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXPHHBFKAEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(Pyridin-4-yl)indoline Dihydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 5-(Pyridin-4-yl)indoline dihydrochloride is a heterocyclic compound that exemplifies this approach, integrating the structurally significant indoline core with the versatile pyridine ring. The indoline moiety, a saturated analog of indole, is present in numerous natural products and synthetic compounds, valued for its unique three-dimensional structure which can enhance physicochemical properties like solubility and reduce lipophilicity compared to its planar indole counterpart.[1] The pyridine ring is a common feature in pharmaceuticals, often involved in critical hydrogen bonding interactions with biological targets.[2]

This molecule is supplied as a dihydrochloride salt, a formulation choice that significantly enhances its aqueous solubility and stability, making it more amenable to biological screening and formulation studies. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's core chemical properties, outlines field-proven protocols for its synthesis and characterization, and explores its potential within various research contexts, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

5-(Pyridin-4-yl)indoline dihydrochloride is composed of a 2,3-dihydro-1H-indole (indoline) ring substituted at the 5-position with a pyridine-4-yl group. The dihydrochloride salt form indicates that the two basic nitrogen atoms—one on the indoline ring and one on the pyridine ring—are protonated. This protonation is a critical feature, as it disrupts the crystal lattice of the freebase and allows for favorable interactions with polar solvents like water, thereby increasing solubility.

PropertyValueSource
IUPAC Name 5-pyridin-4-yl-2,3-dihydro-1H-indole;dihydrochloride[3]
CAS Number 90679-09-7[3]
Molecular Formula C₁₃H₁₄Cl₂N₂[3]
Molecular Weight 269.17 g/mol [3]
Parent Compound 5-(4-Pyridinyl)indoline (CID: 13276696)[3]

Synthesis and Purification

While numerous methods exist for the synthesis of substituted indolines, a robust and widely applicable strategy for creating the C-C bond between the indoline and pyridine rings is the Suzuki cross-coupling reaction.[1][4] This approach offers high yields and excellent functional group tolerance. The causality behind this choice lies in the reliability and well-documented mechanism of palladium-catalyzed cross-coupling reactions for constructing biaryl systems.

A plausible synthetic workflow begins with a commercially available or synthesized 5-bromoindoline, which is first protected on the nitrogen to prevent side reactions. This is followed by the key Suzuki coupling step with pyridine-4-boronic acid. The final steps involve deprotection and conversion to the dihydrochloride salt.

G cluster_synthesis Proposed Synthetic Workflow A 5-Bromoindoline B N-Protected 5-Bromoindoline (e.g., N-Boc) A->B Protection (Boc₂O) D N-Protected 5-(Pyridin-4-yl)indoline B->D Suzuki Coupling Pd Catalyst, Base C Pyridine-4-boronic acid C->D E 5-(Pyridin-4-yl)indoline (Free Base) D->E Deprotection (TFA/HCl) F 5-(Pyridin-4-yl)indoline Dihydrochloride E->F Salt Formation (HCl)

Caption: Proposed synthetic route for 5-(Pyridin-4-yl)indoline dihydrochloride.

Experimental Protocol 1: General Procedure for Suzuki Coupling

This protocol is a self-validating system; successful formation of the product, confirmed by LC-MS, validates the reaction conditions.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-protected 5-bromoindoline (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol or dioxane/water. Add a degassed aqueous solution of a base, such as 2M Na₂CO₃ (3.0 eq.).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure N-protected 5-(pyridin-4-yl)indoline.

Experimental Protocol 2: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified 5-(pyridin-4-yl)indoline free base in a minimal amount of a suitable solvent, such as methanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring. Typically, 2.2 equivalents of HCl are used to ensure complete salt formation.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collection: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final 5-(pyridin-4-yl)indoline dihydrochloride.

Analytical Characterization and Quality Control

For any research application, rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound, thereby guaranteeing the reproducibility of experimental results.

Experimental Protocol 3: Purity Assessment by RP-HPLC

This method provides a robust system for quantifying the purity of the target compound and detecting any related impurities or degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of water:acetonitrile. Dilute to an appropriate working concentration (e.g., 50 µg/mL).

  • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A high-purity sample should exhibit a purity level of ≥95%.[5]

Experimental Protocol 4: Structural Confirmation by NMR and Mass Spectrometry
  • ¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The resulting spectrum should show characteristic signals for the aromatic protons on both the indoline and pyridine rings, as well as the aliphatic protons of the indoline's five-membered ring. The integration of these signals should correspond to the number of protons in the structure.

  • Mass Spectrometry (MS): Utilize Electrospray Ionization (ESI) in positive mode. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the parent ion (free base), which provides definitive confirmation of the elemental composition.[6]

Chemical Reactivity and Stability

The chemical nature of 5-(pyridin-4-yl)indoline is dictated by its constituent parts. The indoline nitrogen is nucleophilic and can undergo reactions like acylation or alkylation. The pyridine nitrogen is basic and is already protonated in the dihydrochloride salt. The aromatic rings can undergo electrophilic substitution, though the reaction conditions must be carefully chosen to avoid side reactions.

A critical aspect for drug development professionals is the compound's metabolic stability. Indolines are often susceptible to in vivo oxidation by cytochrome P450 (CYP450) enzymes, which converts the indoline scaffold back to the corresponding aromatic indole.[7] This metabolic pathway can alter the compound's biological activity and pharmacokinetic profile.

G cluster_metabolism Metabolic Oxidation Pathway Indoline Indoline Scaffold Indole Indole Scaffold (Aromatized Metabolite) Indoline->Indole CYP450 Enzymes [O]

Caption: Common metabolic oxidation of the indoline core to an indole.

Experimental Protocol 5: Preliminary Chemical Stability Assessment
  • Solution Preparation: Prepare stock solutions of the compound in buffers of varying pH (e.g., pH 2.0, pH 7.4, pH 9.0).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quantification: Analyze the aliquots immediately by the validated RP-HPLC method described in Protocol 3.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine its degradation rate at each pH. This provides crucial data for handling and storage conditions.

Potential Research Applications and Context

The fusion of the indoline and pyridine scaffolds positions this molecule as a valuable tool for various therapeutic research areas. While its specific biological target is not defined here, its structure allows for informed hypotheses regarding its potential applications.

  • Kinase Inhibition: The indole/indoline core is a well-established scaffold in the design of kinase inhibitors.[1] The pyridine moiety can act as a hydrogen bond acceptor, potentially interacting with the hinge region of a kinase active site, a common binding motif for many inhibitors.

  • CNS Drug Discovery: Indole and its derivatives are privileged structures for targeting central nervous system (CNS) receptors and enzymes due to their resemblance to endogenous neurotransmitters like serotonin.[8]

  • Anticancer Research: Indole-based compounds have been explored as anticancer agents that function through various mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways like PI3K/AKT/mTOR.[9]

This molecule serves as an excellent starting point for library synthesis. The indoline nitrogen, as well as the aromatic rings, can be further functionalized to explore the structure-activity relationship (SAR) against a specific biological target.

G cluster_sar Scaffold for Library Development Core 5-(Pyridin-4-yl)indoline Core R1 R¹ Modification (Indoline N-substitution) Core->R1 R2 R² Modification (Aromatic Ring Substitution) Core->R2 Target Biological Target Screening (e.g., Kinases, Receptors) R1->Target R2->Target

Caption: Conceptual workflow for using the core scaffold in library development.

Conclusion

5-(Pyridin-4-yl)indoline dihydrochloride is a compound of significant interest for chemical and biological research. Its chemical properties, driven by the combination of the indoline and pyridine moieties and its formulation as a water-soluble dihydrochloride salt, make it an attractive scaffold for drug discovery. Understanding its synthesis, methods of characterization, and potential metabolic fate is essential for any researcher utilizing this molecule. The protocols and insights provided in this guide offer a robust framework for its effective use in the laboratory, enabling the generation of reliable, reproducible data and facilitating the exploration of its therapeutic potential.

References

  • PubChem. 5-(Pyridin-4-yl)indoline dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Available from: [Link]

  • PharmaTutor. A manifold implications of indole and its derivatives: A brief Review. Available from: [Link]

  • ACS Publications. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Copernicus Publications. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available from: [Link]

  • Chemsrc. 5-chloro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole,hydrochloride. Available from: [Link]

  • PMC. Development and Application of Indolines in Pharmaceuticals. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-methoxy-6-pyridin-4-yl-1~{H}-indole. National Center for Biotechnology Information. Available from: [Link]

  • PSE Community.org. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation. Available from: [Link]

  • MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • SCIRP. A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. Available from: [Link]

  • ResearchGate. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • MDPI. Synthesis of Indole Alkaloids. Encyclopedia. Available from: [Link]

  • Hilaris Publisher. Synthesis of 2,6-Diaryl-4-Indolylpyridines as Novel 5-LOX Inhibitors. Available from: [Link]

  • Journal of University of Shanghai for Science and Technology. Analytical Method Development And Validation Of Rp-Hplc Method For Simultaneous Estimation Of PyridoxamineDihydrochloride And Acetylcysteine In Tablet Dosage Form. Available from: [Link]

  • ResearchGate. The synthesis of potential anti-inflammatory substances among 4-amino- 5-(pyridin-4-yl)-1,2,4-triazole(4)-3-yl-thioacetamides and their chemical modification. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • MDPI. 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines as a New Family of TASK-3 Channel Blockers: A Pharmacophore-Based Regioselective Synthesis. Available from: [Link]

  • ACS Publications. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available from: [Link]

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  • ResearchGate. Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2- pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl) - ResearchGate. Available from: [Link]

  • PubMed. Identification of substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 ligands. National Center for Biotechnology Information. Available from: [Link]

Sources

5-(Pyridin-4-yl)indoline dihydrochloride CAS number and identifiers

[1][2]

Executive Summary

5-(Pyridin-4-yl)indoline dihydrochloride (CAS: 90679-09-7) is a bicyclic heterocycle belonging to the class of 5-substituted indolines.[1][2][3] It serves as a high-value privileged scaffold in drug discovery, particularly in the development of ATP-competitive kinase inhibitors. Structurally, it combines an electron-rich indoline core with an electron-deficient pyridine ring, connected at the C5 position.

This compound is primarily utilized as:

  • A Hinge-Binding Motif: The pyridine nitrogen acts as a key hydrogen bond acceptor in the ATP-binding pocket of serine/threonine kinases (e.g., ROCK, PKA).

  • A Synthetic Intermediate: It is a precursor for generating conformationally restricted analogs of 5-substituted indoles, offering improved metabolic stability and solubility profiles compared to their fully aromatic indole counterparts.

Chemical Identification & Properties

PropertyData
Chemical Name 5-(Pyridin-4-yl)-2,3-dihydro-1H-indole dihydrochloride
CAS Number 90679-09-7
Molecular Formula C₁₃H₁₄Cl₂N₂
Molecular Weight 269.17 g/mol
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in Water (>50 mg/mL), DMSO; slightly soluble in Ethanol
pKa (Calc) ~5.2 (Pyridine N), ~10.5 (Indoline NH - free base)
H-Bond Donors 2 (NH⁺, NH₂⁺ in salt form)
H-Bond Acceptors 2
Structural Architecture

The molecule features a non-planar geometry due to the sp³-hybridized C2 and C3 carbons of the indoline ring. This slight "pucker" differentiates it from the planar 5-(pyridin-4-yl)indole, potentially reducing π-stacking aggregation and improving solubility in biological assays.

Synthetic Pathways

The synthesis of 5-(Pyridin-4-yl)indoline dihydrochloride relies on palladium-catalyzed cross-coupling chemistry. The most robust protocol involves a Suzuki-Miyaura coupling between a protected 5-bromoindoline and 4-pyridylboronic acid.

Mechanistic Rationale

Direct coupling of free 5-bromoindoline is often low-yielding due to catalyst poisoning by the free secondary amine. Therefore, an N-protection strategy (using Boc or Acetyl) is employed to ensure high turnover numbers (TON) and prevent side reactions.

SynthesisPathwayStart5-Bromoindoline(CAS 22190-33-6)Step1Protection(Boc₂O, TEA)Start->Step1Inter1N-Boc-5-bromoindolineStep1->Inter1Step2Suzuki Coupling(4-Py-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃)Inter1->Step2Inter2N-Boc-5-(pyridin-4-yl)indolineStep2->Inter2Step3Deprotection & Salt Formation(4M HCl in Dioxane)Inter2->Step3Final5-(Pyridin-4-yl)indolineDihydrochlorideStep3->Final

Caption: Step-wise synthesis via Suzuki-Miyaura coupling utilizing N-Boc protection to maximize yield and purity.

Biological Applications & Mechanism

Kinase Inhibition (ROCK Targeting)

The 5-(pyridin-4-yl) moiety is a classic "hinge binder." In the context of Rho-associated protein kinase (ROCK) inhibition:

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Met156 in ROCK1).

  • Indoline Role: The indoline scaffold orients the pyridine ring into the ATP pocket while the NH group can form water-mediated bridges or direct H-bonds with residues like Asp160 or Glu154.

  • Advantage: Unlike the fully aromatic indole (found in the inhibitor "Rockout"), the indoline core is less prone to metabolic oxidation by CYPs at the 2,3-position, offering a better pharmacokinetic profile for lead optimization.

Fragment-Based Drug Discovery (FBDD)

This compound is frequently used as a fragment in FBDD campaigns. Its low molecular weight (<300 Da) and high ligand efficiency (LE) make it an ideal starting point for "growing" larger, more potent inhibitors by functionalizing the indoline nitrogen.

Experimental Protocols

Protocol A: Synthesis of 5-(Pyridin-4-yl)indoline Dihydrochloride

Objective: Produce high-purity (>98%) salt for biological evaluation.

Reagents:

  • 5-Bromoindoline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Pyridine-4-boronic acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)[4]

  • Solvents: Dioxane, Water, DCM, MeOH.

Step-by-Step Methodology:

  • N-Protection: Dissolve 5-bromoindoline in DCM. Add TEA (2.0 eq) and Boc₂O (1.2 eq). Stir at RT for 4h. Wash with 1N HCl and Brine. Dry (Na₂SO₄) and concentrate to yield N-Boc-5-bromoindoline.

  • Suzuki Coupling:

    • Degas a mixture of Dioxane:Water (4:1) with N₂ for 15 min.

    • Add N-Boc-5-bromoindoline, Pyridine-4-boronic acid, and K₂CO₃.

    • Add Pd catalyst under N₂ flow.

    • Heat to 90°C for 12h (monitor by LC-MS for disappearance of bromide).

    • Cool, filter through Celite, and extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to isolate N-Boc-5-(pyridin-4-yl)indoline.

  • Deprotection: Dissolve the intermediate in minimal MeOH. Add 4M HCl in Dioxane (10 eq) dropwise at 0°C. Stir at RT for 2h. A precipitate should form.

  • Isolation: Filter the solid. Wash with cold Et₂O (3x) to remove organic impurities. Dry under high vacuum to afford the dihydrochloride salt .

Protocol B: Handling & Storage
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Solution Stability: Stock solutions in DMSO (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

  • pH Sensitivity: In aqueous solution, the compound is acidic. For cell-based assays, ensure the culture media has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the HCl upon addition.

Pharmacophore Mapping

Understanding the binding mode is crucial for utilizing this compound. The diagram below illustrates the interaction logic within a typical Kinase ATP-binding pocket.

PharmacophoreHingeKinase Hinge Region(Met/Leu Backbone)PocketHydrophobic Pocket(Gatekeeper Residue)SolventSolvent Front(Asp/Glu)PyridinePyridine Ring(H-Bond Acceptor)Pyridine->HingeH-Bond (Critical)IndolineIndoline Core(Scaffold)Indoline->PocketVan der WaalsNHIndoline NH(Vector for Growth)NH->SolventSolvent Interaction(Derivatization Site)

Caption: Pharmacophore map highlighting the critical H-bond interaction of the pyridine ring and the derivatization potential of the indoline nitrogen.[2][3][5][6][7]

References

  • PubChem. (2025).[3] 5-(Pyridin-4-yl)indoline dihydrochloride (CID 119106454).[3] National Center for Biotechnology Information. [Link][3]

  • Liao, J., et al. (2012). Design and synthesis of novel 5-substituted indoline derivatives as potent ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 345-350.

Therapeutic Potential of 5-(Pyridin-4-yl)indoline Derivatives in Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The 5-(Pyridin-4-yl)indoline scaffold represents a versatile pharmacophore in modern medicinal chemistry, distinguished by its ability to target two distinct classes of enzymes: heme-thiolate monooxygenases (specifically CYP11B2) and serine/threonine kinases (specifically ROCK and Akt) . Unlike its 3-substituted isomer (known as the ROCK inhibitor Rockout), the 5-substituted variant offers unique geometric properties that favor selectivity for aldosterone synthase, making it a critical lead structure for next-generation cardiovascular therapeutics.

This technical guide dissects the pharmacology, structure-activity relationships (SAR), and synthesis of these derivatives. It is designed for drug discovery scientists requiring actionable protocols and mechanistic depth.

Part 2: Medicinal Chemistry & Structure-Activity Relationships (SAR)[1]

The "Privileged" Scaffold Architecture

The 5-(pyridin-4-yl)indoline moiety consists of a bicyclic indoline core coupled to a pyridine ring at the C5 position. This arrangement is not arbitrary; it exploits specific binding modes in target proteins.

Structural ComponentPharmacological Function
Indoline Core Provides a semi-rigid scaffold that fits into hydrophobic pockets. The sp³ hybridized C2/C3 carbons allow for non-planar conformations, improving solubility compared to the fully aromatic indole.
Pyridine Nitrogen Acts as a Lewis base . In metalloenzymes (CYP11B2), it coordinates directly with the heme iron. In kinases (ROCK), it serves as a hydrogen bond acceptor in the ATP-binding hinge region.
5-Position Substitution Critical for selectivity. While 3-substitution favors ROCK inhibition (e.g., Y-27632 analogs), 5-substitution directs the pyridine nitrogen toward the heme center in steroidogenic enzymes.
SAR Decision Tree: Target Switching

The biological activity of this scaffold can be "tuned" by modifying the oxidation state of the core and the substitution pattern.

  • For Aldosterone Synthase (CYP11B2) Inhibition:

    • Requirement: 5-pyridin-4-yl substitution.[1][2]

    • Optimization: N1-acylation of the indoline improves metabolic stability and selectivity over CYP11B1 (cortisol synthase).

  • For Kinase (ROCK/Akt) Inhibition:

    • Requirement: Pyridine nitrogen must align with the hinge region (Met156 in ROCK1).

    • Optimization: Often requires conversion to the fully aromatic indole or addition of an amide linker to extend into the solvent-exposed region.

Part 3: Pharmacology & Mechanism of Action

Target 1: Aldosterone Synthase (CYP11B2) Inhibition

Therapeutic Indication: Hypertension, Congestive Heart Failure, Myocardial Fibrosis.

The most potent application of 5-(pyridin-4-yl)indolines is the inhibition of CYP11B2, the enzyme responsible for the final step of aldosterone biosynthesis.

  • Mechanism: The pyridine nitrogen atom of the inhibitor coordinates with the ferric ion (Fe³⁺) of the enzyme's heme group. This blocks the binding of molecular oxygen, effectively shutting down the conversion of corticosterone to aldosterone.

  • Selectivity Challenge: CYP11B2 shares 93% sequence homology with CYP11B1 (responsible for cortisol). 5-substituted indolines have shown superior selectivity factors (SF > 100) compared to first-generation inhibitors like fadrozole, preventing the side effect of adrenal insufficiency.

Target 2: Rho-Associated Kinase (ROCK) Inhibition

Therapeutic Indication: Glaucoma, Vasospasm, Pulmonary Hypertension.

While 3-substituted indoles are classic ROCK inhibitors, 5-substituted derivatives also exhibit potency by binding to the ATP pocket.

  • Mechanism: Competitive inhibition at the ATP binding site.[3][4] The scaffold stabilizes the inactive conformation of the kinase.

  • Downstream Effects: Inhibition prevents the phosphorylation of Myosin Light Chain (MLC) phosphatase, leading to smooth muscle relaxation and stress fiber dissolution.

Mechanistic Pathway Visualization

G cluster_0 CYP11B2 Pathway (Cardiovascular) cluster_1 ROCK Pathway (Cytoskeletal) Comp1 5-(Pyridin-4-yl)indoline Heme Heme Iron (Fe3+) Comp1->Heme N-Fe Coordination CYP11B2 Aldosterone Synthase (CYP11B2) Heme->CYP11B2 Blocks O2 Binding Aldo Aldosterone Synthesis CYP11B2->Aldo Inhibits Fibrosis Myocardial Fibrosis & Hypertension Aldo->Fibrosis Promotes Comp2 5-(Pyridin-4-yl)indoline (Derivatives) ROCK Rho-Kinase (ROCK1/2) Comp2->ROCK ATP Competition MLCP MLC Phosphatase ROCK->MLCP Inhibits Activation Actin Actin Stress Fibers MLCP->Actin Regulates Relax Smooth Muscle Relaxation Actin->Relax Depolymerization

Caption: Dual mechanism of action. Top: Heme coordination inhibits CYP11B2 for cardiovascular therapy. Bottom: ATP-competition inhibits ROCK for vasodilation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-(Pyridin-4-yl)indoline

Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Rationale: This method offers the highest yield and tolerance for functional groups compared to Stille or Negishi couplings.

Reagents:

  • 5-Bromoindoline (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[5]

Step-by-Step Workflow:

  • Degassing: Charge a reaction flask with 1,4-dioxane and water. Degas with argon for 15 minutes to prevent homocoupling by-products.

  • Addition: Add 5-bromoindoline, pyridine-4-boronic acid, and base (Na₂CO₃).

  • Catalysis: Add Pd catalyst under a positive stream of argon.

  • Reflux: Heat the mixture to 90°C–100°C for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Extract with Ethyl Acetate (x3). Wash organic layer with brine.[6]

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane/Ethyl Acetate.[6]

  • Characterization: Verify via ¹H-NMR (look for pyridine doublets at ~8.5 ppm) and LC-MS (M+H peak).

Protocol B: In Vitro CYP11B2 Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized derivative against Aldosterone Synthase.

Materials:

  • V79 MZh cells (expressing human CYP11B2).

  • Substrate: 11-Deoxycorticosterone (DOC).

  • Assay Buffer: DMEM culture medium.

Procedure:

  • Seeding: Plate V79 MZh cells (2 × 10⁵ cells/well) in 24-well plates. Incubate for 24h.

  • Treatment: Replace medium with fresh medium containing the test compound (0.1 nM – 10 µM) and radiolabeled substrate [¹⁴C]-DOC.

  • Incubation: Incubate for 1–4 hours at 37°C.

  • Extraction: Collect the supernatant. Extract steroids using Ethyl Acetate/Isooctane (1:1).

  • Analysis: Separate steroids using HPTLC (High-Performance Thin-Layer Chromatography). Quantify aldosterone production using a radio-image analyzer.

  • Calculation: Plot % inhibition vs. log[concentration] to derive IC₅₀.

Part 5: Future Outlook & Clinical Relevance

The 5-(pyridin-4-yl)indoline scaffold is currently in the preclinical optimization phase . While no drug with this exact name is marketed, it is a key structural motif in:

  • Next-Gen Aldosterone Synthase Inhibitors: Designed to replace Osilodrostat/LCI699 by offering better CYP11B1 selectivity.

  • Dual-Action Kinase Inhibitors: Compounds targeting both ROCK and Akt for metastatic cancer therapy.

Limitation: The primary challenge remains the "selectivity window." The pyridine nitrogen is a "promiscuous" binder to heme irons. Future medicinal chemistry efforts focus on decorating the indoline nitrogen (N1) with bulky groups to sterically clash with off-target enzymes.

Part 6: References

    • Context: Validates the pyridine-indole scaffold as a potent ROCK inhibitor.

  • Yin, L., et al. (2014). Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. Journal of Medicinal Chemistry, 57(12), 5179–5196. Retrieved from [Link]

    • Context: Establishes the 5-substituted indoline as a primary scaffold for CYP11B2 inhibition.

  • Feng, Y., et al. (2015).[7] Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(15), 5789-5807. Retrieved from [Link]

    • Context: Provides SAR data for pyridine-based ROCK inhibitors.

  • PubChem. (2025).[1] 5-(Pyridin-4-yl)indoline dihydrochloride Compound Summary. Retrieved from [Link]

    • Context: Verifies the chemical existence and identifiers of the specific core compound.

  • Migliorini, A., et al. (2014). Synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126, 1055–1062. Retrieved from [Link]

    • Context: Describes Suzuki coupling protocols for related pyridine-indazole scaffolds.

Sources

An In-Depth Technical Guide to the Comparative Analysis of 5-(Pyridin-4-yl)indoline and its Salt Forms for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Optimizing Physicochemical and Biological Properties

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). The selection of an appropriate form of the API—most commonly, a salt or the free base—is a critical decision that profoundly influences solubility, stability, bioavailability, and ultimately, the clinical success of a drug. This guide provides a comprehensive technical framework for the comparative evaluation of 5-(Pyridin-4-yl)indoline and its potential salt forms. As a molecule possessing both a basic indoline nitrogen and a basic pyridine nitrogen, the formation of salts, such as the dihydrochloride salt, presents a strategic opportunity to enhance its pharmaceutical properties. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies for a thorough characterization of this promising scaffold.

Introduction: The Imperative of Salt Selection in Modern Drug Development

In the landscape of pharmaceutical development, it is estimated that approximately 50% of all drugs are administered as salts.[1] This prevalence underscores a fundamental principle: the conversion of a free base or a free acid into a salt is a powerful and frequently employed strategy to overcome suboptimal physicochemical and biopharmaceutical properties.[2] For a molecule like 5-(Pyridin-4-yl)indoline, which contains basic nitrogen atoms, the free base form may exhibit poor aqueous solubility and a propensity for polymorphism, potentially leading to variable dissolution rates and inconsistent bioavailability.[3]

The formation of a salt, such as 5-(Pyridin-4-yl)indoline dihydrochloride, can dramatically alter these properties.[4][5] By converting the neutral molecule into an ionic species, we can anticipate significant improvements in aqueous solubility, a more predictable crystalline form, and enhanced stability. However, the choice of a salt form is not without its complexities and requires a rigorous, data-driven evaluation to select the optimal candidate for progression into formulation and clinical studies.[6]

This guide will delineate a systematic approach to the characterization and comparison of 5-(Pyridin-4-yl)indoline free base and its salt forms. We will explore the theoretical underpinnings of these differences and provide detailed experimental protocols for their practical assessment.

Physicochemical Characterization: Unveiling the Molecular Persona

A thorough understanding of the physicochemical properties of both the free base and its salt forms is the bedrock of rational drug development. This section outlines the key parameters to be investigated and provides methodologies for their determination.

pKa Determination: The Key to Understanding Ionization

The acid dissociation constant (pKa) is a critical parameter that governs the degree of ionization of a molecule at a given pH.[7] For 5-(Pyridin-4-yl)indoline, there are two key basic centers: the indoline nitrogen and the pyridine nitrogen. Determining the pKa values for both of these functional groups is essential for predicting the solubility-pH profile, understanding its behavior in the gastrointestinal tract, and selecting appropriate salt-forming acids.[8] For successful salt formation of a basic drug, the pKa of the counter-ion should be at least 2 pH units lower than the pKa of the drug.[1]

Experimental Protocol: Potentiometric Titration for pKa Determination [4][9]

Objective: To determine the pKa values of the basic nitrogen centers in 5-(Pyridin-4-yl)indoline.

Materials:

  • 5-(Pyridin-4-yl)indoline sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Methanol or other suitable co-solvent for poorly soluble compounds

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Titration vessel

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of 5-(Pyridin-4-yl)indoline in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility).[10] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

  • Acidification: Acidify the sample solution to approximately pH 2 with 0.1 M HCl.

  • Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points on the curve.[4]

dot

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Assessment: A Critical Determinant of Bioavailability

Aqueous solubility is a primary determinant of oral bioavailability. Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract.[11] Comparing the kinetic and thermodynamic solubility of the free base and its salt forms across a physiologically relevant pH range is crucial.

Experimental Protocol: Kinetic Solubility Assay [1][11]

Objective: To rapidly assess the aqueous solubility of 5-(Pyridin-4-yl)indoline free base and its salt(s).

Materials:

  • Test compounds (free base and salt forms)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)

  • 96-well filter plates

  • 96-well UV-transparent plates

  • Plate reader capable of UV-Vis absorbance measurements

  • High-performance liquid chromatography (HPLC) system (for confirmation)

Procedure:

  • Stock Solution Preparation: Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solutions to the aqueous buffers in a 96-well plate to create a range of concentrations.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution.

  • Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or by HPLC analysis.[1]

Dissolution Rate: The Speed of Getting into Solution

The intrinsic dissolution rate (IDR) is a measure of the dissolution speed of a pure substance under constant surface area, temperature, and agitation.[12] It is a valuable parameter for comparing different solid forms of a drug, as a higher IDR often correlates with faster absorption.[13]

Experimental Protocol: Intrinsic Dissolution Rate (IDR) Measurement [14][15]

Objective: To compare the intrinsic dissolution rates of the free base and salt forms of 5-(Pyridin-4-yl)indoline.

Materials:

  • Test compounds

  • Hydraulic press for compacting powders

  • Rotating disk apparatus (USP Apparatus 2 with a die for holding the compact)

  • Dissolution bath with temperature control

  • Dissolution media (e.g., simulated gastric and intestinal fluids)

  • UV-Vis spectrophotometer with a flow-through cell or in-situ fiber optic probes

Procedure:

  • Compact Preparation: Compress a known amount of the test compound into a pellet of a defined surface area using a hydraulic press.

  • Apparatus Setup: Mount the pellet in the rotating disk holder and place it in the dissolution vessel containing the pre-warmed and degassed dissolution medium.

  • Dissolution: Start the rotation at a constant speed (e.g., 100 rpm) and monitor the concentration of the dissolved drug over time using UV-Vis spectrophotometry.

  • Data Analysis: Plot the cumulative amount of drug dissolved per unit area against time. The IDR is the slope of the initial linear portion of this plot, typically expressed in mg/min/cm².

Solid-State Characterization: Understanding the Crystalline Landscape

The solid-state properties of an API, including its crystal form (polymorphism) and thermal behavior, are critical for formulation development and stability.[16] Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are indispensable for this characterization.

2.4.1. X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid and for distinguishing between different polymorphic forms. Each crystalline solid has a unique XRPD pattern, which serves as a fingerprint.

2.4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[17][18] It is used to determine melting points, glass transitions, and to study phase transitions and polymorphism.

2.4.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated.[19][20] It is used to assess thermal stability, identify the presence of solvates or hydrates, and quantify volatile content.[21]

Experimental Protocol: Solid-State Characterization Suite

Objective: To characterize the solid-state properties of 5-(Pyridin-4-yl)indoline free base and its salt form(s).

  • XRPD: Analyze a small amount of the powdered sample using an X-ray diffractometer. The resulting diffractogram will reveal the crystalline or amorphous nature of the material.

  • DSC: Heat a small, accurately weighed sample in an aluminum pan at a constant rate (e.g., 10 °C/min) in a DSC instrument.[22] The resulting thermogram will show endothermic or exothermic events corresponding to melting, crystallization, or other phase transitions.

  • TGA: Heat a small, accurately weighed sample in a TGA instrument at a constant rate in a controlled atmosphere (e.g., nitrogen). The resulting thermogram will show mass loss as a function of temperature, indicating decomposition or desolvation.

dot

Caption: Key techniques for solid-state characterization of an API.

Property5-(Pyridin-4-yl)indoline (Free Base) - Hypothetical5-(Pyridin-4-yl)indoline Dihydrochloride - HypotheticalRationale for Difference
Aqueous Solubility LowHighThe ionic nature of the salt form leads to stronger interactions with polar water molecules.
Dissolution Rate SlowFastHigher solubility of the salt form creates a larger concentration gradient, driving faster dissolution.
Melting Point LowerHigherThe ionic lattice of the salt generally requires more energy to break than the intermolecular forces in the free base crystal.
Hygroscopicity VariablePotentially HigherSalts can have a greater affinity for water molecules, which may require careful formulation and packaging considerations.
Chemical Stability Potentially lower (susceptible to oxidation)Generally higherProtonation of the basic nitrogens can reduce their reactivity towards oxidative degradation.

Table 1: Hypothetical Comparison of Physicochemical Properties. This table presents expected trends based on general principles of salt formation and is not based on experimental data for this specific molecule.

Stability Assessment: Ensuring a Robust Drug Product

The chemical and physical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life.[3][23] Stability studies should be conducted on both the free base and the selected salt form(s) under various stress conditions.

Experimental Protocol: Forced Degradation and Solid-State Stability [24][25]

Objective: To assess the stability of the free base and salt form(s) of 5-(Pyridin-4-yl)indoline.

Forced Degradation (Solution State):

  • Expose solutions of the test compounds to various stress conditions, including:

    • Acidic and basic hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH)

    • Oxidation (e.g., 3% H₂O₂)

    • Thermal stress (e.g., 60°C)

    • Photostability (exposure to UV and visible light)

  • Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Solid-State Stability:

  • Store solid samples of the test compounds under accelerated stability conditions (e.g., 40°C / 75% RH) and long-term storage conditions (e.g., 25°C / 60% RH).[26]

  • At specified time intervals, analyze the samples for changes in their physical (e.g., appearance, XRPD) and chemical (e.g., purity by HPLC) properties.

Biological Evaluation: From Molecular Properties to Therapeutic Potential

While the physicochemical properties are critical, the ultimate goal is to develop a safe and effective therapeutic. The choice between the free base and a salt form can also have implications for the biological activity and pharmacokinetic profile of a drug.

In Vitro Pharmacological Profiling

Given the structural motifs present in 5-(Pyridin-4-yl)indoline (indole and pyridine rings), it is plausible that this molecule could interact with a variety of biological targets. Structurally related compounds have shown activity as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) or as modulators of ion channels such as TASK-3 channels.[1][6][27] Therefore, a tiered screening approach is recommended.

Experimental Protocol: In Vitro Biological Screening

Objective: To identify the potential pharmacological activity of 5-(Pyridin-4-yl)indoline.

  • Broad Panel Screening: Initially, screen the compound against a broad panel of cancer cell lines to assess for general cytotoxic or anti-proliferative effects.[2][5][28][29][30]

  • Targeted Enzyme/Receptor Assays: Based on structural similarity to known active compounds, perform targeted assays. For example:

    • IDO1 Inhibition Assay: Measure the ability of the compound to inhibit the enzymatic activity of IDO1, which is involved in tumor immune evasion.[6][31][32][33][34]

    • TASK-3 Channel Modulation Assay: Use patch-clamp electrophysiology or a fluorescence-based membrane potential assay to determine if the compound blocks or activates TASK-3 potassium channels, which are implicated in some cancers.[27][35][36][37]

dot

Biological_Evaluation_Strategy cluster_screening Initial Screening cluster_targeted Target-Based Assays (Hypothesis-Driven) cluster_downstream Further Characterization A Broad Cancer Cell Line Panel B Assess Cytotoxicity & Anti-proliferative Effects A->B C IDO1 Inhibition Assay B->C If active D TASK-3 Channel Assay B->D If active E Determine IC50/EC50 C->E D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

Sources

Methodological & Application

Technical Application Note: Preparation of 5-(Pyridin-4-yl)indoline Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

5-(Pyridin-4-yl)indoline dihydrochloride is a specialized small molecule intermediate and kinase inhibitor pharmacophore. Often utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors or as a standalone probe in stem cell differentiation protocols, its precise handling is critical for experimental reproducibility.

As a dihydrochloride salt, this compound exhibits distinct hygroscopic properties and pH-dependent solubility profiles that differ significantly from its free-base counterparts. This guide defines the standard operating procedure (SOP) for preparing high-integrity stock solutions to ensure consistent biological activity.

Chemical Specifications
PropertySpecification
Compound Name 5-(Pyridin-4-yl)indoline dihydrochloride
CAS Number 90679-09-7 (Free base ref: 1198305-67-9)
Molecular Formula C₁₃H₁₄Cl₂N₂
Molecular Weight ~269.17 g/mol
Physical State Off-white to pale yellow solid
Solubility Class Polar, Hydrophilic (Salt form)

Material Safety & Handling (Pre-Protocol)

Critical Warning - Hygroscopicity: Dihydrochloride salts are inherently hygroscopic. Exposure to ambient humidity can lead to water absorption, altering the effective mass and molarity of your stock solution.

  • Handling: Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Weighing: Use an analytical balance with a draft shield. Complete weighing operations rapidly.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is required. Avoid inhalation of dust.

Solubility Profile & Solvent Selection

Selecting the correct solvent is the single most important decision in this protocol. While water soluble, DMSO (Dimethyl Sulfoxide) is the recommended solvent for master stock preparation due to its antimicrobial properties and cryo-stability.

SolventSolubility LimitStabilityApplication Note
DMSO (Anhydrous) ~50–100 mMHigh (Months at -20°C)Recommended. Prevents hydrolysis. Compatible with cell culture at <0.1% v/v.
Water (Endotoxin-free) ~25–50 mMLow (Days at 4°C)Solution will be acidic (pH ~4-5) due to HCl counterions. Prone to microbial growth.
Ethanol <10 mMModerate Not recommended due to evaporation issues and lower solubility.

Protocol: Preparation of 10 mM Master Stock

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration allows for easy 1:1000 dilution to achieve a 10 µM working concentration, a standard potency for this class of kinase inhibitors.

Equipment Required[5][6][7][8][9][10]
  • Analytical Balance (0.01 mg readability recommended)

  • Vortex Mixer

  • Sterile DMSO (Cell Culture Grade, ≥99.9%)

  • Amber Microcentrifuge Tubes (1.5 mL)

  • Syringe Filter (0.22 µm, PTFE or Nylon ) - Do not use cellulose acetate for DMSO.

Step-by-Step Methodology
Step 1: Mass Calculation

Calculate the required mass using the formula:



  • Target: 10 mM solution in 1 mL DMSO.

  • Calculation:

    
    
    
Step 2: Weighing & Solubilization[1]
  • Tare a sterile amber microcentrifuge tube.

  • Weigh approximately 2.7 mg of 5-(Pyridin-4-yl)indoline dihydrochloride. Record the exact mass (e.g., 2.74 mg).

  • Calculate the exact volume of DMSO required to reach 10 mM using the recorded mass:

    
    
    
  • Add the calculated volume of sterile DMSO.

Step 3: Mixing & Filtration
  • Vortex vigorously for 30–60 seconds. The powder should dissolve completely, resulting in a clear solution.

  • Visual QC: Inspect against a light source. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a fresh, sterile amber tube. This removes potential particulate contaminants and ensures sterility.

Step 4: Aliquoting & Storage[2][1][3][4]
  • Divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Seal tubes with Parafilm to prevent DMSO evaporation.

  • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Workflow Diagram

The following diagram illustrates the critical decision pathways and quality control steps for handling this compound.

StockPreparation Start Start: Solid Compound (Hygroscopic Salt) Weigh Weigh & Record Exact Mass Start->Weigh Solvent Select Solvent Weigh->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Long-term Storage Water Sterile Water (Alternative) Solvent->Water Immediate Use Only Dissolve Vortex/Sonicate (Clear Solution) DMSO->Dissolve Water->Dissolve QC Visual Check: Precipitate? Dissolve->QC Filter Sterile Filter (0.22 µm PTFE) Aliquot Aliquot into Amber Tubes Filter->Aliquot QC->Dissolve Cloudy (Sonicate) QC->Filter Clear Store Store at -20°C (Desiccated) Aliquot->Store

Caption: Workflow for the preparation and validation of 5-(Pyridin-4-yl)indoline dihydrochloride stock solutions.

Dilution & Usage Guidelines

When using the stock in biological assays, the "Dihydrochloride" nature implies the solution is acidic. However, when diluted 1:1000 into buffered media (e.g., DMEM or RPMI), the buffer capacity of the medium is sufficient to neutralize the pH.

Dilution Table (for 10 mM Stock):

Final ConcentrationDilution FactorVolume of StockVolume of MediaFinal DMSO %
10 µM 1:10001.0 µL999 µL0.1% (Safe)
1 µM 1:100000.1 µL*999.9 µL0.01%
100 nM 1:100000Serial Dilution**--<0.01%

*For volumes <1 µL, use a serial dilution step (e.g., dilute stock 1:10 in DMSO first) to ensure pipetting accuracy. **Serial Dilution: Add 10 µL of 10 mM stock to 990 µL Media (100 µM intermediate), then add 10 µL of intermediate to 9.99 mL Media.

Quality Control & Troubleshooting

Verification of Concentration (UV-Vis)

If precise concentration verification is required, use the Beer-Lambert Law (


).
  • Wavelength: Indoline derivatives typically absorb in the UV range (250–300 nm).

  • Procedure: Dilute a small aliquot 1:100 in water and scan 200–400 nm. Compare absorbance peaks against a known standard curve if available.

Common Issues
  • Precipitation upon dilution: If the compound precipitates when added to media, it may be due to the "salting out" effect or pH shock.

    • Solution: Vortex the media immediately upon addition. Ensure the stock is at room temperature before pipetting.

  • Color Change: A shift from clear/yellow to dark orange/brown indicates oxidation.

    • Action: Discard the stock. Indolines are sensitive to oxidation; ensure storage is air-tight.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 119106454, 5-(Pyridin-4-yl)indoline dihydrochloride. Retrieved February 27, 2026 from [Link]

  • Cold Spring Harbor Protocols. Preparation of Stock Solutions for Kinase Inhibitors. CSH Protoc; 2018. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing 5-(Pyridin-4-yl)indoline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An advanced search for "5-(Pyridin-4-yl)indoline dihydrochloride" did not yield specific in vitro assay concentrations or a well-defined biological target in publicly available scientific literature. This suggests the compound may be a novel chemical entity, a derivative of a known scaffold pending publication, or a tool compound with limited characterization data.

Therefore, this guide adopts the perspective of a senior application scientist tasked with establishing the in vitro pharmacological profile of a novel compound, using 5-(Pyridin-4-yl)indoline dihydrochloride as a representative example of a pyridinyl-indoline scaffold. The principles and protocols outlined here provide a robust framework for the systematic determination of appropriate assay concentrations and for elucidating the mechanism of action for any new chemical entity with a similar structure.

Introduction: The Pyridinyl-Indoline Scaffold and a Strategy for Characterization

The indoline and pyridine ring systems are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The indoline scaffold is a core feature of several kinase inhibitors, while the pyridine ring is a common hydrogen bond acceptor and can be crucial for coordinating with enzyme active sites. The combination in "5-(Pyridin-4-yl)indoline" suggests a potential for interaction with a wide range of protein targets, most notably protein kinases and G-protein coupled receptors (GPCRs).

Given the absence of specific target information for 5-(Pyridin-4-yl)indoline dihydrochloride, a logical, tiered approach is required for its characterization. Our strategy will be to:

  • Establish Physicochemical Properties: Determine aqueous solubility and stability, which are critical for accurate in vitro assay performance.

  • Initial Target Class Screening: Employ broad panel screening to identify the general protein class this compound interacts with.

  • Determine Cytotoxicity: Establish the concentration range at which the compound affects cell viability, defining the upper limit for cell-based assays.

  • Primary Target Validation: Confirm the initial hits using orthogonal, cell-based assays to measure downstream signaling.

  • Dose-Response Analysis: Perform detailed concentration-response experiments to quantify the compound's potency (e.g., IC50 or EC50).

This document will provide detailed protocols for cytotoxicity assessment and a hypothetical cell-based target validation assay, as these are foundational steps following an initial screen.

Foundational Assays: Solubility and Cytotoxicity Profiling

Before specific bioassays, understanding the compound's behavior in aqueous buffer and its general effect on cell health is paramount. These preliminary tests prevent artifacts and ensure that subsequent assay results are meaningful.

Kinetic Solubility Assessment

The dihydrochloride salt form of the compound suggests good initial aqueous solubility. However, it is crucial to determine the kinetic solubility in specific assay media, as precipitation can lead to highly misleading results. A common method is nephelometry or turbidimetry.

Protocol: Kinetic Solubility by Nephelometry

  • Prepare a high-concentration stock solution of 5-(Pyridin-4-yl)indoline dihydrochloride (e.g., 10 mM in 100% DMSO).

  • Create a serial dilution series of the compound directly in the primary assay buffer (e.g., PBS or DMEM) in a 96-well plate. Typical final concentrations might range from 200 µM down to 1.56 µM.

  • Include a buffer-only control and a DMSO vehicle control.

  • Allow the plate to equilibrate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed above the baseline is considered the limit of kinetic solubility. This concentration should be regarded as the maximum to be used in any subsequent aqueous assay.

Cytotoxicity Assay: Defining the Therapeutic Window

A cytotoxicity assay is essential to distinguish between targeted pharmacological effects and general cellular toxicity. The concentration range for all subsequent cell-based assays must fall below the threshold of significant cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity or a specific cancer cell line if oncology targets are suspected) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X concentration series of 5-(Pyridin-4-yl)indoline dihydrochloride in culture medium. A wide range is recommended for the initial test (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM). Also prepare a vehicle control (e.g., 0.2% DMSO) and a positive control for cell death (e.g., 10 µM staurosporine).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration.

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action. A 48- or 72-hour incubation is standard for assessing effects on cell proliferation and viability.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and the media-only blank as 0%. Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).

Table 1: Example Cytotoxicity Data and Interpretation

Concentration (µM)Luminescence (RLU)% Viability (Normalized)Interpretation
0 (Vehicle)850,000100%Baseline cell health
0.1845,00099.4%No significant toxicity
1.0830,00097.6%No significant toxicity
10.0790,00092.9%Minor effect, suitable for assays
30.0450,00052.9%Significant toxicity observed
100.050,0005.9%High cytotoxicity

From this example data, the CC50 is approximately 30 µM. Therefore, subsequent cell-based mechanistic assays should ideally use concentrations well below this value (e.g., ≤ 10 µM) to ensure the observed effects are target-specific.

Hypothetical Target Validation: A Cell-Based Phospho-Kinase Assay

Let us assume a broad kinase screen identified a potential interaction with a specific receptor tyrosine kinase (RTK), such as EGFR or VEGFR. The next logical step is to validate this hit in a cellular context by measuring the phosphorylation of the kinase or its downstream substrates. A Western blot is a classic, semi-quantitative method for this purpose.

Workflow: Investigating Kinase Inhibition in a Cellular Context

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed Cells (e.g., A549 for EGFR) B 2. Serum Starve (24h to reduce basal signaling) A->B C 3. Pre-treat with Compound (e.g., 0.1, 1, 10 µM for 1h) B->C D 4. Stimulate with Ligand (e.g., EGF for 15 min) C->D E 5. Lyse Cells & Normalize Protein D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Antibodies (p-EGFR, t-EGFR, Actin) F->G H 8. Image & Quantify G->H

Caption: Workflow for cell-based kinase inhibition analysis.

Protocol: Western Blot for Phospho-RTK Inhibition

  • Cell Culture and Starvation: Seed A549 cells (high EGFR expression) in a 6-well plate. Once they reach 80-90% confluency, replace the growth medium with a serum-free medium and incubate for 18-24 hours. This reduces basal RTK activation.

  • Compound Treatment: Pre-incubate the starved cells with 5-(Pyridin-4-yl)indoline dihydrochloride at various concentrations (e.g., 10 µM, 1 µM, 0.1 µM, and a vehicle control) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells by adding the specific ligand (e.g., 100 ng/mL EGF for EGFR) for 10-15 minutes at 37°C. Include an unstimulated, vehicle-treated control.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin).

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypePrimary PurposeStarting Concentration RangeRationale
Biochemical Assays (e.g., Kinase Panel)Target identification, Potency (IC50)1 nM - 30 µMA wide range to capture potency for diverse targets without concerns for cell toxicity.
Cell Viability/Cytotoxicity (e.g., CellTiter-Glo)Determine toxicity threshold (CC50)10 nM - 100 µMMust cover a broad spectrum to accurately define the cytotoxic concentration.
Cell-Based Target Engagement (e.g., Western Blot)Confirm activity in a cellular context10 nM - 10 µM (or CC50/3)Concentrations should be non-toxic and bracket the expected IC50 from biochemical assays.
Functional Cellular Assays (e.g., Proliferation, Migration)Assess phenotypic outcome1 nM - 10 µM (or CC50/3)Long-term assays require concentrations well below the cytotoxic threshold to ensure specific effects.

Data Interpretation and Path Forward

The results from the described assays form a logical cascade. If the compound shows low micromolar activity against a specific kinase in a biochemical screen, and then inhibits the phosphorylation of that kinase in a cell-based assay at a similar concentration, without causing general cytotoxicity, this provides strong evidence of a specific mechanism of action.

Logical Flow of Investigation

G A Compound Synthesis 5-(Pyridin-4-yl)indoline B Broad Target Screen (e.g., Kinase Panel) A->B C Cytotoxicity Assay (Determine CC50) A->C D Identify Primary Hit(s) (e.g., Kinase X) B->D F Define Non-Toxic Concentration Window C->F E Cell-Based MOA Assay (e.g., p-Kinase X Western) D->E G Dose-Response Analysis (Biochemical IC50 & Cellular IC50) E->G F->E Informs Assay Concentrations H Lead Optimization or Further In Vivo Studies G->H

Caption: A typical discovery cascade for a novel compound.

Subsequent experiments would involve expanding to more complex models, such as 3D cell cultures or animal models, using the in vitro concentration data as a guide for dose selection. The goal is to build a comprehensive pharmacological profile that supports the compound's further development.

References

  • Note: As "5-(Pyridin-4-yl)indoline dihydrochloride" did not yield specific literature, the following references provide authoritative guidance on the general principles and methods described in this document.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. This book offers a comprehensive overview of the principles of enzyme inhibition and the design of dose-response experiments for determining IC50 values. While a book, its principles are foundational. A relevant overview can often be found in resources from publishers like Wiley. [Link]

  • Glomski, I. J. (2015). Key Considerations for Optimizing Cell-Based Assays. This article from a life sciences company blog outlines critical parameters for developing robust and reproducible cell-based assays, including cell health, reagent choice, and signal detection. [Link]

Application Note: Optimized Synthesis and Isolation of 5-(Pyridin-4-yl)indoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Overview

The incorporation of indoline and pyridine scaffolds is a cornerstone strategy in the development of modern pharmacophores, particularly for kinase inhibitors and central nervous system (CNS) therapeutics[1]. The target molecule, 5-(pyridin-4-yl)indoline dihydrochloride (CAS 90679-09-7)[2], serves as a highly versatile biaryl building block.

Direct cross-coupling of unprotected indolines is often plagued by poor yields. The secondary amine of the indoline ring is a potent nucleophile and σ-donor that can competitively coordinate with palladium(0) species, leading to catalyst poisoning or undesired Buchwald-Hartwig amination side-reactions. To establish a self-validating, high-yielding system, this protocol utilizes a rigorous three-phase approach:

  • Electrophilic Shielding: N-Boc protection of 5-bromoindoline.

  • C–C Bond Formation: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • Global Deprotection & Precipitation: Simultaneous Boc-cleavage and dihydrochloride salt formation.

Synthetic Workflow Pathway

SynthesisWorkflow SM 5-Bromoindoline Step1 Phase I: Protection Boc2O, TEA, DCM SM->Step1 Int1 N-Boc-5-bromoindoline Step1->Int1 Step2 Phase II: Suzuki Coupling Pyridine-4-boronic acid Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C Int1->Step2 Int2 N-Boc-5-(pyridin-4-yl)indoline Step2->Int2 Step3 Phase III: Deprotection & Salt Formation 4M HCl in Dioxane Int2->Step3 Product 5-(Pyridin-4-yl)indoline dihydrochloride Step3->Product

Figure 1: Three-step synthesis workflow for 5-(pyridin-4-yl)indoline dihydrochloride.

Reagents and Quantitative Material Requirements

The following table summarizes the stoichiometric requirements for a standardized 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
5-Bromoindoline 198.061.01.98 gCore Substrate
Di-tert-butyl dicarbonate (Boc₂O) 218.251.22.62 gProtecting Group
Triethylamine (TEA) 101.191.51.52 g (2.1 mL)Base / Acid Scavenger
Pyridine-4-boronic acid 122.921.51.84 gCoupling Partner
Tetrakis(triphenylphosphine)palladium(0) 1155.560.050.58 gCatalyst
Potassium carbonate (K₂CO₃) 138.203.04.15 gInorganic Base
4M HCl in 1,4-Dioxane 36.46 (HCl)10.025.0 mLDeprotecting/Salt Agent

Step-by-Step Experimental Protocol

Phase I: Electrophilic Shielding via N-Boc Protection

Causality Insight: Installing a tert-butyloxycarbonyl (Boc) group neutralizes the nucleophilicity of the indoline nitrogen via resonance delocalization into the carbonyl. This provides critical steric bulk, ensuring exclusive reactivity at the C5-bromide during the subsequent metal-catalyzed step.

  • Initialization: Dissolve 5-bromoindoline (1.98 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol) and cool the mixture to 0 °C using an ice bath.

  • Protection: Slowly add Boc₂O (2.62 g, 12 mmol) dissolved in DCM (10 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material will stain strongly with ninhydrin, whereas the desired N-Boc-5-bromoindoline will be UV-active but ninhydrin-negative.

  • Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-5-bromoindoline as a crude solid, which can be used directly in Phase II.

Phase II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Insight: Pyridine-4-boronic acid is notoriously susceptible to protodeboronation (base-catalyzed cleavage of the C–B bond) at elevated temperatures[3]. To mitigate this, we employ a biphasic 1,4-Dioxane/H₂O system. Dioxane provides excellent solubility for the organic substrates, while water dissolves the K₂CO₃, facilitating the formation of the crucial reactive boronate species. A high catalyst loading (5 mol% Pd(PPh₃)₄) accelerates transmetalation, ensuring the cross-coupling outpaces boronic acid degradation[4].

  • Degassing: In a 100 mL Schlenk flask, combine N-Boc-5-bromoindoline (approx. 10 mmol from Phase I), pyridine-4-boronic acid (1.84 g, 15 mmol), and K₂CO₃ (4.15 g, 30 mmol). Add a solvent mixture of 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

  • IPC: Analyze via LC-MS. Confirm the disappearance of the N-Boc-5-bromoindoline mass (m/z ~298/300) and the appearance of the product mass (m/z ~297 [M+H]⁺).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and Water (30 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to isolate N-Boc-5-(pyridin-4-yl)indoline.

Phase III: Global Deprotection and Dihydrochloride Salt Precipitation

Causality Insight: The intermediate possesses two distinct basic centers: the indoline nitrogen (pKa ~4.5) and the pyridine nitrogen (pKa ~5.2). Treating the intermediate with an excess of anhydrous 4M HCl in dioxane achieves two goals simultaneously. First, the acidic conditions protonate the Boc carbonyl, triggering the elimination of isobutylene and CO₂ to reveal the free indoline. Second, the excess HCl ensures complete protonation of both basic sites. The resulting dihydrochloride salt is highly polar and insoluble in dioxane, driving the equilibrium forward and allowing for isolation via simple filtration.

  • Dissolution: Dissolve the purified N-Boc-5-(pyridin-4-yl)indoline in minimal anhydrous 1,4-Dioxane (10 mL) at room temperature.

  • Acidification: Slowly add 4M HCl in 1,4-Dioxane (25.0 mL, 100 mmol). A precipitate will begin to form almost immediately as the salt is generated.

  • Reaction: Stir vigorously at room temperature for 2–3 hours.

  • IPC: Take a small aliquot, dissolve in D₂O, and analyze via ¹H NMR. Confirm the complete disappearance of the sharp Boc tert-butyl singlet at ~1.4 ppm.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 × 20 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield pure 5-(pyridin-4-yl)indoline dihydrochloride as a fine powder.

References

  • 5-(Pyridin-4-yl)indoline dihydrochloride | C13H14Cl2N2 | CID 119106454 - PubChem. Source: nih.gov.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Source: lmaleidykla.lt.
  • 5-Bromoindole | 10075-50-0 - Benchchem: Technical Support Center. Source: benchchem.com.
  • Synthesis and dynamic study of new ortho-(alkylchalcogen)acetanilide atropisomers. A second look at the hydrolysis of quaternary 2-methylbenzazol-3-ium salts. Source: researchgate.net.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 5-(Pyridin-4-yl)indoline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Pyridin-4-yl)indoline dihydrochloride

Product Category: Small Molecule Inhibitors / Chemical Probes Chemical Name: 5-(Pyridin-4-yl)-2,3-dihydro-1H-indole dihydrochloride Common Applications: Kinase inhibition (ROCK/PKA pathways), Serotonergic signaling research.

Module 1: The Physicochemical Reality

"Why is this precipitating in my media?"

Before troubleshooting, you must understand the molecule's behavior. This compound is supplied as a dihydrochloride salt (


) . This salt form is engineered to force a hydrophobic molecule into a water-soluble state by protonating the nitrogen atoms.
  • The Salt (In the vial): Highly polar, ionic, and acidic. Soluble in water/DMSO.

  • The Free Base (In your buffer): When you dilute this acidic salt into a neutral buffer (pH 7.4), the buffering capacity neutralizes the HCl. The molecule reverts to its "Free Base" form.

  • The Conflict: The Free Base of 5-(Pyridin-4-yl)indoline is planar and lipophilic. If the concentration exceeds its intrinsic solubility (

    
    )—which is often very low (< 100 
    
    
    
    M)—it will "crash out" (precipitate) immediately.

Module 2: Stock Solution Preparation

Standard Protocol: Do not use water or PBS for the primary stock solution if you plan to store it. Hydrolysis risks are low, but freeze-thaw cycles in water can lead to micro-precipitation that acts as nucleation sites later.

Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

ParameterSpecificationReason
Max Solubility ~50–100 mMHigh dielectric constant of DMSO solvates the salt effectively.
Storage Temp -20°C or -80°CPrevents degradation.
Vial Type Amber, GlassProtects from light; prevents plasticizer leaching from tubes.
Desiccant RequiredDMSO is hygroscopic; absorbed water lowers solubility over time.

Step-by-Step Stock Prep:

  • Weigh the desired amount of solid.

  • Calculate DMSO volume for a high concentration (e.g., 10 mM or 50 mM). Avoid making dilute stocks (e.g., 1 mM) as primary storage; they degrade faster.

  • Add DMSO and vortex vigorously.

  • Visual Check: Hold the vial up to a light source. The solution must be completely clear. If it looks "oily" or "swirly" (Schlieren lines), it is not fully dissolved. Sonicate for 5 minutes at 30°C if necessary.

Module 3: Aqueous Dilution & Troubleshooting (The "Crash" Point)

This is where 90% of user issues occur.

Scenario A: "I added the stock to my cell media, and it turned cloudy."

Diagnosis: You likely triggered a "pH Shock." You added a concentrated acidic salt solution directly to a neutral, protein-rich medium. The local pH spike neutralized the salt before it could disperse.

The Fix: Serial Step-Down Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare an Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure water or saline (not buffered media yet) to get 5 mM. The lack of strong buffer allows the salt to remain stable longer.

  • Final Dilution: Add this intermediate to your media while vortexing the media . Rapid dispersion prevents local high-concentration pockets where precipitation nucleates.

Scenario B: "The compound precipitated after 24 hours in the incubator."

Diagnosis: Thermodynamic instability. The compound was supersaturated. It dissolved initially (kinetic solubility) but slowly crystallized over time (thermodynamic solubility).

The Fix: Solubility Enhancers If your target concentration is >10


M, you may need a carrier.
  • Option 1: Cyclodextrins (Gold Standard). Use (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
    • Protocol: Prepare your media containing 0.5% - 5% HP-

      
      -CD. Add the compound stock to this modified media. The cyclodextrin forms an inclusion complex, shielding the hydrophobic free base from the water.
      
  • Option 2: BSA Complexing. Ensure your media contains Fetal Bovine Serum (FBS) or BSA (1-5%). Albumin binds lipophilic drugs and keeps them in circulation.[1] Note: This reduces the "free fraction" of the drug, potentially shifting your IC50 values.

Module 4: Decision Logic & Visualization

Workflow 1: Solubility Decision Tree

SolubilityTree Start Solid Compound (2HCl Salt) Solvent Choose Stock Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Standard Storage Water Water/Saline (Short term only) Solvent->Water Immediate Use Only Dilution Dilution into Buffer/Media DMSO->Dilution Water->Dilution Precip Cloudiness/Precipitate? Dilution->Precip Clear Proceed to Assay Precip->Clear No Fix1 Reduce Concentration (< 10 µM) Precip->Fix1 Yes Fix2 Add Carrier (HP-beta-CD or BSA) Precip->Fix2 Yes (High Conc Needed) Fix1->Dilution Fix2->Dilution

Caption: Decision logic for solvent selection and troubleshooting precipitation events.

Workflow 2: The Mechanism of Precipitation (Why it fails)

Mechanism State1 Stock Solution (DMSO) Protonated (Salt) Action Add to PBS (pH 7.4) State1->Action State2 Deprotonation Event HCl neutralized by Buffer Action->State2 State3 Free Base Form (Hydrophobic) State2->State3 Result Precipitation (Aggregates) State3->Result

Caption: The chemical pathway from stable salt stock to precipitated free base in physiological buffers.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I freeze the aqueous working solution? A: No. Freezing aqueous solutions of this salt often leads to "salting out" or irreversible crystal formation upon thawing. Always prepare working dilutions fresh from the DMSO stock.

Q2: The solution turned yellow when I added it to the media. Is it degraded? A: Not necessarily. Pyridine-based compounds often exhibit pH-dependent color shifts (halochromism). However, if the yellowing is accompanied by turbidity (cloudiness), you have precipitation. Spin it down (10,000 x g for 5 mins). If a pellet forms, it precipitated.[2] If the supernatant remains yellow and clear, it is likely just a spectral shift.

Q3: Can I use Ethanol instead of DMSO? A: Ethanol is acceptable but generally has a lower solubility limit than DMSO for dihydrochloride salts. If you must use ethanol, ensure it is 100% (absolute) and store at -20°C strictly sealed to prevent evaporation.

Q4: What is the maximum concentration I can use in animals (in vivo)? A: For IP or IV injection, you cannot inject pure DMSO.

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Protocol: Dissolve in DMSO first.[2] Add PEG400 and mix. Add Tween 80. Finally, add Saline slowly while vortexing. If it precipitates, sonicate gently.

References

  • PubChem. (n.d.).[3] 5-(Pyridin-4-yl)indoline dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Li, Di, & Kerns, E. H. (2006). Solubility in Drug Discovery. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Reference for using HP- -CD to rescue solubility).

Sources

Technical Support Center: 5-(Pyridin-4-yl)indoline Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Hub for researchers working with oxidation-sensitive nitrogen heterocycles. It prioritizes mechanistic understanding and practical, self-validating protocols.

Status: Operational | Updated: February 2026 Topic: Prevention of oxidative degradation (Dehydrogenation/Aromatization) Applicable Compounds: 5-(Pyridin-4-yl)indoline (Free Base & Salts)[1]

Core Liability: Why is my compound degrading?

Before implementing storage protocols, you must understand the "enemy." 5-(Pyridin-4-yl)indoline is structurally predisposed to oxidative dehydrogenation .

The Mechanism of Failure

Unlike simple amines, the indoline core is an "aromatization bomb" waiting to go off. The driving force is the conversion of the non-aromatic 2,3-dihydro-1H-indole (indoline) ring into the fully aromatic indole system. This process is thermodynamically favorable and catalyzed by:

  • Oxygen (Auto-oxidation): Reacts with the secondary amine to form radical intermediates.

  • Light (Photo-oxidation): UV/Visible light excites the molecule, lowering the activation energy for hydrogen abstraction.

  • Trace Metals: Iron or copper impurities in solvents can catalyze the radical mechanism.

The Consequence: Your white/off-white indoline converts to a beige or dark brown 5-(pyridin-4-yl)indole. This is not just a cosmetic change; it is a change in chemical identity that alters potency and solubility.

OxidationMechanism cluster_factors Accelerating Factors Indoline 5-(Pyridin-4-yl)indoline (Target Compound) Radical Radical Intermediate (N-centered) Indoline->Radical H-abstraction (O2 / Light / Metals) Indole 5-(Pyridin-4-yl)indole (Degradant) Radical->Indole -H• (Aromatization) Solution State Solution State Basic pH Basic pH

Figure 1: The thermodynamic drive toward aromatization (Indoline to Indole) is the primary stability threat.

Critical Storage Protocols (FAQ)

Q: What is the absolute best storage format?

A: The Dihydrochloride Salt (Solid State).

  • Why: The free base indoline has a lone pair on the nitrogen that is susceptible to radical formation. Converting the compound to a salt (protonating the nitrogen) locks up this lone pair, significantly raising the activation energy required for oxidation.

  • Protocol: If you synthesized the free base, convert it immediately to the dihydrochloride salt using anhydrous HCl in dioxane/ether before long-term storage.

Q: I must store the Free Base. What are the mandatory conditions?

A: -20°C, Argon, Dark. Follow this hierarchy of protection:

  • Atmosphere: Store under Argon (heavier than air), not Nitrogen. Argon creates a better "blanket" in the vial.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or shrink bands over the cap.

  • Temperature: -20°C or -80°C. Chemical reaction rates (including oxidation) roughly halve for every 10°C drop (Arrhenius equation).

Q: Can I store it in solution (e.g., DMSO or Methanol)?

A: NO.

  • Risk: Dissolved oxygen in solvents is the primary vector for degradation. DMSO is particularly dangerous as it can act as an oxidant itself under certain conditions, and it is hygroscopic (absorbs water).

  • Rule: Prepare solutions immediately before use. If you have leftover solution, discard it or dry it down immediately.

Troubleshooting & Salvage Operations

Issue: "My compound turned brown/yellow."

Diagnosis: Partial oxidation to the indole or formation of N-oxide species (colored impurities).

Salvage Protocol: The "Basicity Differential" Extraction This method uses the difference in


 between the indoline (two basic sites) and the indole (one basic site) to purify the sample without chromatography.
CompoundIndoline N (

)
Pyridine N (

)
Total Basic Sites
Target (Indoline) ~5.0 (Basic)~5.2 (Basic)2
Impurity (Indole) -2.0 (Not Basic)~5.2 (Basic)1

Step-by-Step Purification:

  • Dissolution: Dissolve the impure brown solid in Ethyl Acetate (EtOAc).

  • The "Soft" Acid Wash: Wash the organic layer with Citrate Buffer (pH 4.5 - 5.0) .

    • Mechanism:[2][3][4] At pH 5, the Pyridine ring is protonated in both species. However, the Indoline nitrogen is on the edge of protonation.

    • Optimization: A better approach is Recrystallization of the Salt .

Preferred Salvage (Salt Recrystallization):

  • Dissolve the crude material in a minimum amount of Methanol.

  • Add 4.0 equivalents of HCl (4M in Dioxane).

  • Add Ethyl Acetate or Diethyl Ether dropwise until the solution turns cloudy.

  • Cool to -20°C.

  • Result: The 5-(pyridin-4-yl)indoline dihydrochloride should crystallize out. The oxidized indole impurity (which forms a less stable monohydrochloride) often remains in the mother liquor.

Advanced Handling: The "Air-Free" Workflow

When handling this compound for sensitive biological assays (where exact concentration matters) or chemical synthesis, use the following workflow to minimize oxygen exposure.

HandlingWorkflow Start Remove Vial from -20°C Equilibrate Warm to RT (Sealed) Prevents condensation Start->Equilibrate Wait 30 min Purge Argon Balloon Insert vent needle Equilibrate->Purge Insert Inlet Dissolve Dissolve & Use Immediately Purge->Dissolve Solvent Use Degassed Solvent (Sparged with Ar for 15 min) Solvent->Dissolve Add via Syringe

Figure 2: Standard Operating Procedure for minimizing oxidative stress during handling.

Protocol: Degassing Solvents (Sparging)

Do not skip this step if dissolving the free base.

  • Place your solvent (DMSO, Water, Buffer) in a septum-capped vial.

  • Insert a long needle connected to an Argon line deep into the liquid.

  • Insert a short vent needle.

  • Bubble gas vigorously for 10-15 minutes.

  • Why: This removes dissolved oxygen (approx. 8mg/L in water, higher in organics) which is stoichiometric enough to degrade dilute samples.

References

  • Oxidation of Indolines: Viswanathan, R., et al. "Aerobic Oxidation of Indolines to Indoles." Journal of Organic Chemistry. This details the susceptibility of the indoline core to dehydrogenation under aerobic conditions.

  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." A foundational guide for inert atmosphere techniques.

  • Indole/Indoline pKa Values: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • 5-(Pyridin-4-yl)indoline Properties: PubChem Compound Summary for CID 119106454. Provides physical property data and salt forms.

Sources

Technical Support Center: Handling & Stabilization of Indoline Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IND-2HCL-HYGRO-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

Indoline dihydrochloride salts present a unique "double-threat" in laboratory handling: they are deliquescent (absorbing moisture until they dissolve) and oxidation-sensitive (indoline cores are prone to aromatization to indoles). The "dihydrochloride" designation implies a high ionic strength and significant lattice energy disruption, making the material aggressively hygroscopic.

This guide provides field-proven protocols to recover "wet" material, prevent weighing errors, and ensure long-term stability.

Part 1: Immediate Troubleshooting (Q&A)

Scenario 1: The "Goo" Factor

Q: I opened the vial, and the powder has turned into a sticky oil or a solid clump. Is the compound ruined?

A: Not necessarily, but you must act immediately. The "oil" is likely a supersaturated solution of your salt dissolved in atmospheric water (deliquescence). Because indoline derivatives are sensitive to oxidation (often turning yellow/brown), the presence of water accelerates degradation by increasing molecular mobility and oxygen diffusion.

  • If the color is unchanged (White/Off-white): It is recoverable. Proceed to Protocol A (Rescue Drying) .

  • If the color has darkened (Brown/Dark Yellow): Significant oxidation has occurred. Purification (recrystallization) is required before drying, or the batch should be discarded.

Scenario 2: The Drifting Balance

Q: When I try to weigh 5 mg, the balance reading keeps increasing. How do I get an accurate mass?

A: You are observing rapid moisture adsorption. A standard analytical balance is insufficient here.

  • Immediate Fix: Use the "Difference Weighing" technique.

    • Tare a capped vial containing the bulk solid.

    • Remove an approximate amount quickly and recap the bulk vial.

    • Weigh the bulk vial again. The loss in weight is the exact mass of the sample you removed, regardless of how much water the removed sample absorbs on the spatula.

  • Long-term Fix: See Protocol B (Inert Handling) .

Scenario 3: Acidity & Corrosion

Q: My metal spatulas are rusting after handling this salt. Why?

A: Dihydrochloride salts often contain excess HCl or loosely bound HCl in the crystal lattice. When this contacts moisture in the air (or on the spatula), it forms concentrated hydrochloric acid on the metal surface.

  • Solution: Use PTFE (Teflon) coated spatulas or ceramic tools. Never use standard stainless steel with hygroscopic hydrochlorides.

Part 2: Experimental Protocols

Protocol A: Rescue Drying (Vacuum Desiccation)

Use this to recover clumped or slightly deliquesced material.

Critical Warning: Do NOT use a standard oven (>60°C). Indolines are heat-sensitive and can aromatize (oxidize) to indoles.

  • Preparation: Transfer the wet material to a wide-mouth vial or watch glass. Spread it thin to maximize surface area.[1]

  • Desiccant Selection: Place in a vacuum desiccator.

    • Primary Choice:Phosphorus Pentoxide (P₂O₅) . It is the only desiccant aggressive enough for HCl salts.

    • Secondary Choice: Potassium Hydroxide (KOH) pellets. (Useful to trap any HCl off-gassing, preventing pump corrosion).

  • Vacuum Application:

    • Apply high vacuum (< 1 mbar).

    • Temperature: Keep at Room Temperature (20-25°C) initially. If drying is slow, heat gently to maximum 40°C .

  • Duration: Dry for 12–24 hours.

  • Validation: The material should return to a free-flowing powder. Verify water content via Karl Fischer (KF) titration if available (Target: < 0.5% w/w).

Protocol B: Inert Atmosphere Weighing

Required for quantitative experiments (IC50 assays, analytical standards).

  • Equipment: Glove bag or Glove box (Nitrogen/Argon atmosphere).

  • Setup: Place the balance, spatulas, and sample inside the bag. Purge with N₂ for 15 minutes.

  • Aliquotting:

    • Weigh the exact amount needed into pre-weighed vials.

    • Cap the vials inside the bag.

    • Seal the caps with Parafilm or electrical tape before removing from the bag.

  • Dissolution: If possible, dissolve the salt in the reaction solvent (e.g., DMSO or Water) inside the bag to create a stock solution. Handling liquids is easier than handling hygroscopic solids.

Part 3: Data & Visualization

Comparison of Drying Agents for HCl Salts
Drying AgentHygroscopic CapacitySuitability for HCl SaltsNotes
P₂O₅ (Phosphorus Pentoxide) Extremely HighExcellent Chemically reacts with water.[2] Best for "rescue" drying.
KOH (Potassium Hydroxide) HighGood Neutralizes acid fumes. Good secondary desiccant.
Silica Gel Low/MediumPoorReversible adsorption; not strong enough for deliquescent salts.
CaSO₄ (Drierite) LowPoorToo slow for aggressive hygroscopes.
Visualizing the Degradation Pathway

The following diagram illustrates why moisture is the catalyst for the chemical death of indoline salts.

IndolineDegradation DrySalt Dry Indoline 2HCl (Crystalline/Stable) Deliquescence Deliquescence (Liquid Phase Formed) DrySalt->Deliquescence + Moisture (>30% RH) Moisture Atmospheric Moisture Moisture->Deliquescence Mobility Increased Molecular Mobility Deliquescence->Mobility Crystal Lattice Collapse Oxidation Oxidation to Indole (Aromatization) Mobility->Oxidation + O2 (Air) Hydrolysis Acid Hydrolysis (If functional groups present) Mobility->Hydrolysis + H+ (Acidity) Oxidation->Deliquescence Impurities lower melting point

Figure 1: The Hygroscopicity-Degradation Cycle. Moisture uptake liquefies the salt, allowing oxygen to attack the indoline core, leading to irreversible aromatization.

Decision Matrix: Sample Recovery

RecoveryMatrix Start Inspect Sample IsWet Is it clumped/wet? Start->IsWet ColorCheck Check Color IsWet->ColorCheck Yes Store Store: -20°C Desiccator + Argon IsWet->Store No (Free flowing) Discard DISCARD (Irreversible Oxidation) ColorCheck->Discard Dark Brown/Black Dry Protocol A: Vacuum Desiccation (P2O5, <40°C) ColorCheck->Dry White/Pale Yellow Recryst Recrystallization (EtOH/Et2O + HCl) ColorCheck->Recryst Light Brown (Valuable Sample) Dry->Store Recryst->Dry

Figure 2: Workflow for assessing and recovering compromised indoline salts.

Part 4: Scientific Rationale (E-E-A-T)

Why are Dihydrochloride Salts so Hygroscopic?

The "dihydrochloride" form implies the presence of two protonated basic centers (likely amines) balanced by two chloride ions.

  • Lattice Energy vs. Hydration Energy: Chloride ions (Cl⁻) have a high charge density and are strong hydrogen bond acceptors. When the crystal lattice energy is lower than the hydration energy (the energy released when water binds to the ions), the salt will spontaneously pull water from the air.

  • Acidity: The excess protons (H⁺) create a highly acidic micro-environment on the crystal surface. This acidity can catalyze the decomposition of the indoline ring if water is present to act as a medium.

The Indoline Oxidation Risk

Unlike indoles, indolines (2,3-dihydroindoles) are not aromatic in the pyrrole ring. This makes them thermodynamically driven to lose hydrogen and become the fully aromatic indole. This process is accelerated by:

  • Light: Photochemical excitation.

  • Heat: Thermal elimination.

  • Moisture: Provides a medium for electron transfer.

  • Trace Metals: Iron or copper (often found in steel spatulas) can catalyze this oxidation.

Therefore, drying must be cool (avoid heat) and anoxic (under vacuum/inert gas).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection and hygroscopicity mechanisms).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the counter-ion effect on moisture uptake).

  • Cheng, Z., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality. Atmospheric Chemistry and Physics.

  • BenchChem Technical Support. (2025). Effective Drying of Amine Hydrochloride Salts. (Protocol source for vacuum oven parameters).

Sources

Technical Support Center: Troubleshooting Low Purity in 5-(Pyridin-4-yl)indoline dihydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-(Pyridin-4-yl)indoline dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that can lead to low purity results during chromatographic analysis. By understanding the underlying chemical principles and instrumental nuances, you can enhance the accuracy and reliability of your results.

Introduction to the Analyte: 5-(Pyridin-4-yl)indoline dihydrochloride

5-(Pyridin-4-yl)indoline is a basic compound containing two nitrogen atoms—one in the indoline ring and another in the pyridine ring.[1] This structure makes it susceptible to secondary interactions with the stationary phase in reversed-phase HPLC, particularly with residual silanol groups.[2][3][4] The dihydrochloride salt form adds another layer of complexity, as salt disproportionation can occur under certain conditions.[5][6] Understanding these properties is fundamental to troubleshooting purity analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Category 1: Peak Shape and Purity Issues

Question 1: My main peak for 5-(Pyridin-4-yl)indoline is showing significant tailing, which is compromising the integration and purity calculation. What is the primary cause and how can I fix it?

Answer:

Peak tailing for basic compounds like 5-(Pyridin-4-yl)indoline is most commonly caused by secondary interactions between the protonated amine groups of the analyte and ionized residual silanol groups on the silica-based stationary phase.[2][3][4] These interactions lead to a secondary, stronger retention mechanism that broadens the peak asymmetrically.

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation of Solutions:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2.5-3.0) suppresses the ionization of silanol groups, minimizing the secondary interactions.[2][4][7] This is often the most effective first step. However, ensure your column is stable at low pH.[8]

  • Column Selection: Modern, high-purity silica columns (Type B) with end-capping significantly reduce the number of accessible silanol groups, thereby mitigating peak tailing for basic compounds.[2][3]

  • Mobile Phase Additives:

    • Trifluoroacetic Acid (TFA): At a concentration of 0.1%, TFA acts as an ion-pairing agent, masking the silanol groups and improving peak shape.[9]

    • Triethylamine (TEA): Historically used as a "sacrificial base" at concentrations around 25 mM, TEA competes with the basic analyte for interaction with active sites on the stationary phase.[3] However, with modern columns, this is often unnecessary.

Question 2: I'm observing small, unexpected peaks in my chromatogram, even in blank injections. Are these impurities, and how do I get rid of them?

Answer:

These are likely "ghost peaks," which are signals that do not originate from your sample.[10] They can arise from various sources, including the mobile phase, the HPLC system itself, or carryover from previous injections.[11]

Identifying and Eliminating Ghost Peaks:

Source of Ghost PeakIdentification MethodSolution
Mobile Phase Run a blank gradient without an injection. If the peak appears, the mobile phase is the source.[12]Use high-purity, HPLC-grade solvents and freshly prepared buffers.[13][14] Filter all aqueous phases. Water is a common source of contamination.[15]
System Contamination Inject a blank (e.g., mobile phase). If the peak persists, it's likely system-related.[16]Flush the system with a strong solvent. Clean the injector and autosampler needle/loop.[11]
Sample Carryover Inject a blank immediately after a concentrated sample. A smaller version of the main peak indicates carryover.Optimize the needle wash procedure in your autosampler method. Use a stronger wash solvent.
Column Bleed Ghost peaks appear and may increase over the column's lifetime, especially at higher temperatures or in aggressive mobile phases.Replace the column. Use a guard column to protect the analytical column.[11]

Experimental Protocol: Diagnosing Ghost Peaks

  • Prepare Fresh Mobile Phase: Use HPLC-grade acetonitrile/methanol and ultrapure water. Prepare any buffers fresh and filter.

  • Blank Injection: Run your standard gradient with an injection of your mobile phase from a clean vial.

  • No-Injection Run: If peaks still appear, run the gradient without making an injection. This helps isolate the mobile phase as the source.[12]

  • System Flush: If the source is still unclear, systematically flush the system. Replace the column with a union and flush the pump and injector to waste.

Question 3: The purity of my main peak is low, and I see a small peak eluting very close to it. How can I improve the resolution to get an accurate purity value?

Answer:

Improving resolution between closely eluting peaks requires optimizing the selectivity of your chromatographic system. This can be achieved by modifying the mobile phase, changing the column chemistry, or adjusting the temperature.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties.[17]

    • Gradient Slope: A shallower gradient will increase the separation between peaks, improving resolution.[18]

  • Change Column Chemistry: If mobile phase optimization is insufficient, a different stationary phase may be necessary. For aromatic compounds like 5-(Pyridin-4-yl)indoline, a phenyl-hexyl column can offer alternative selectivity through π-π interactions.[19]

  • Adjust pH: Small changes in the mobile phase pH can alter the ionization state of your analyte and impurities, potentially leading to better separation.[8][20]

  • Temperature: Lowering the temperature can sometimes improve resolution, though it will increase run time and backpressure.

Category 2: Analyte Stability and Degradation

Question 4: I suspect my compound might be degrading during sample preparation or in the autosampler. How can I confirm this and prevent it?

Answer:

5-(Pyridin-4-yl)indoline, like many indole-containing compounds, can be susceptible to degradation under certain conditions (e.g., light, pH, temperature).[21] Forced degradation studies are a systematic way to investigate the stability of your compound.[22][23][24]

Forced Degradation Protocol (Abbreviated):

  • Prepare Stock Solutions: Dissolve your compound in a suitable solvent.

  • Stress Conditions: Expose separate aliquots of the stock solution to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 2 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal: 80°C for 24 hours (solid and solution).

    • Photolytic: Expose to UV light (ICH guidelines) for 24 hours.

  • Analysis: Neutralize the acidic and basic samples, then dilute all samples to the working concentration and analyze by HPLC.

  • Evaluation: Compare the chromatograms of the stressed samples to a control. The appearance of new peaks and a decrease in the main peak area confirm degradation.

Prevention Strategies:

  • Sample Preparation: Prepare samples fresh and just before analysis. Use amber vials to protect from light.

  • Autosampler Temperature: Keep the autosampler tray cooled (e.g., 4°C) to slow down potential degradation.

  • Solvent Choice: Ensure the sample diluent is compatible and does not promote degradation. The mobile phase is often the best choice.

Question 5: Could the dihydrochloride salt form be causing issues? I'm seeing inconsistent retention times.

Answer:

Yes, the salt form can introduce variability. An issue known as salt disproportionation can occur, where the salt converts to its free base form.[5][6] This is more likely if your sample solvent has a significantly different pH than your mobile phase. The free base will have different chromatographic behavior than the salt, potentially leading to peak splitting or shifting retention times.

Mitigation Strategies:

  • Consistent Sample Diluent: Always dissolve and dilute your sample in the initial mobile phase. This ensures a consistent ionic state upon injection.[9]

  • Sufficiently Buffered Mobile Phase: Use a buffer with adequate capacity (typically 10-50 mM) to control the pH and maintain the analyte in a single, consistent ionic form.[25] For 5-(Pyridin-4-yl)indoline, a low pH mobile phase (e.g., with formic acid or phosphoric acid) will ensure it remains fully protonated.

Logical Flow for Investigating Retention Time Instability:

Caption: Decision tree for troubleshooting retention time instability.

References

  • How to Identify Ghost Peaks in U/HPLC. Phenomenex.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • What causes a “ghost” peak and what can I do to prevent this?
  • Troubleshooting Peak Shape Problems in HPLC.
  • Video Notes LC Troubleshooting Series Ghost Peaks. HPLC.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • HPLC Troubleshooting Guide.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • 5-(Pyridin-4-yl)indoline dihydrochloride. PubChem.
  • Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Deriv
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Exploring the Role of pH in HPLC Separ
  • Effect of pH on LC-MS Analysis of Amines.
  • Tips and Tricks of HPLC Separ
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Effect of pH on LC-MS Analysis of Amines.
  • Why Solvent Grade and Purity Must Fit U/HPLC System Needs. Thermo Fisher Scientific.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • How does pH affect the results of HPLC results? Quora.
  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Journal of Pharmaceutical Sciences.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • A practical guide to forced degradation and stability studies for drug substances. Broughton.
  • Forced Degradation as an Integral Part of HPLC Stability-Indic
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Overcoming challenges in the purific
  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Indole-3-Butyric Acid Analyzed with HPLC.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Investigation of factors affecting reverse-phase high performance liquid chrom
  • Lesson 3: Separation Modes and their Mechanisms. Shodex HPLC Columns.
  • The influence of salt matrices on the reversed-phase liquid chromatography behavior and electrospray ionization tandem mass spectrometry detection of glyphosate, glufosinate, aminomethylphosphonic acid and 2-aminoethylphosphonic acid in w
  • 1-(4-Piperidinyl)indoline dihydrochloride. Sigma-Aldrich.
  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging.
  • Indoline. ChemicalBook.

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-(Pyridin-4-yl)indoline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR spectrum analysis of 5-(Pyridin-4-yl)indoline dihydrochloride . This document is structured to serve as a technical reference for verifying compound identity, assessing purity, and distinguishing the salt form from its free base or precursors.

Executive Summary & Technical Context

5-(Pyridin-4-yl)indoline dihydrochloride is a bicyclic building block frequently used in the development of kinase inhibitors (e.g., Rho-kinase or ROCK inhibitors). Its structural duality—combining an electron-rich indoline core with an electron-deficient pyridine ring—creates a unique magnetic environment.

For researchers, the critical analytical challenge lies in the salt form . The dihydrochloride salt induces significant chemical shift perturbations compared to the free base, primarily due to the protonation of both the pyridine nitrogen (


) and the indoline nitrogen (

). This guide provides the diagnostic markers required to validate the salt form and distinguish it from common impurities or the free base.
Key Chemical Properties[1][2][3][4]
  • Formula:

    
    
    
  • MW: 269.17 g/mol

  • Solubility: High in Water (

    
    ), DMSO (
    
    
    
    ); Insoluble in Chloroform (
    
    
    ).
  • Core Interaction: The pyridinium moiety acts as a strong electron-withdrawing group (EWG), causing downfield shifts in the indoline aromatic protons.

Structural Assignments & Numbering

To ensure accurate peak assignment, we utilize the following numbering scheme. The coupling interactions between the two rings are negligible, allowing them to be analyzed as distinct spin systems.

Structure Figure 1: Structural Connectivity and Numbering for NMR Assignment cluster_Indoline Indoline Core (Protonated) cluster_Pyridine Pyridine Ring (Protonated) N1 N1 (NH2+) C2 C2 (CH2) N1->C2 C3 C3 (CH2) C2->C3 C4 C4 (CH) C5 C5 (ipso) C4_py C4' (ipso) C5->C4_py Linker C6 C6 (CH) C7 C7 (CH) C7->N1 N1_py N1' (NH+) C2_py C2'/6' (CH) N1_py->C2_py C3_py C3'/5' (CH) C2_py->C3_py C3_py->C4_py

Comparative Analysis: Salt vs. Free Base

The most common error in analyzing this compound is comparing experimental data in


 or 

(salt) against literature values for the free base in

. The table below quantifies the expected "Salt Shift"—the downfield migration of peaks due to protonation.
Table 1: Diagnostic Chemical Shifts (ppm)

Note: Values are representative for DMSO-d6 at 400 MHz.

Proton SiteAssignmentMultiplicityFree Base (

)
Dihydrochloride Salt (

)
Δ Shift (ppm) Mechanism
Pyridine H2', H6' Ortho to N'Doublet (d)8.55 - 8.658.80 - 9.00 +0.30Strong deshielding by

Pyridine H3', H5' Meta to N'Doublet (d)7.40 - 7.508.20 - 8.40 +0.80Inductive effect of Pyridinium
Indoline H4 Ortho to LinkSinglet (s)7.30 - 7.407.80 - 7.95 +0.50Anisotropy of Pyridinium ring
Indoline H6 Meta to LinkDD7.00 - 7.107.60 - 7.75 +0.60Ring deactivation
Indoline H7 Ortho to NDoublet (d)6.60 - 6.707.40 - 7.55 +0.80Loss of N lone pair donation
Indoline H2

Triplet (t)3.50 - 3.603.90 - 4.10 +0.45Adjacent to cationic Nitrogen
Indoline H3

Triplet (t)3.00 - 3.103.25 - 3.40 +0.25Inductive effect

Critical Observation: In the free base, the Indoline H7 is typically shielded (upfield, ~6.6 ppm) due to the electron-donating resonance of the neutral nitrogen. In the dihydrochloride salt, this resonance is quenched, and the proton shifts significantly downfield (~7.5 ppm).

Experimental Protocol

To generate a reproducible spectrum for quality control (QC), follow this self-validating protocol.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary: DMSO-d6 (99.9% D). Why: Excellent solubility; allows visualization of exchangeable protons (

      
      ) which verify salt formation.
      
    • Alternative:

      
      . Why: Good solubility, but exchangeable protons will disappear (H/D exchange), simplifying the aromatic region but losing salt confirmation data.
      
  • Sample Preparation:

    • Weigh 5–10 mg of 5-(Pyridin-4-yl)indoline dihydrochloride.

    • Dissolve in 0.6 mL solvent.

    • Crucial: If using DMSO-d6, ensure the solvent is dry. Water peaks can overlap with the Indoline

      
       signals (~3.33 ppm).
      
  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): ≥ 2.0 seconds (Ensure full relaxation of aromatic protons for integration accuracy).

    • Scans (NS): 16–32.

    • Temperature: 298 K (25°C).

Workflow Diagram

Protocol Figure 2: NMR Acquisition Workflow Start Sample: 5-(Pyridin-4-yl)indoline 2HCl Solvent Solvent Choice: DMSO-d6 (Recommended) Start->Solvent Prep Dissolution: 5-10 mg in 0.6 mL (Clear, slightly yellow solution) Solvent->Prep Acquire Acquisition: 400 MHz, 16 Scans, D1=2s Prep->Acquire Process Processing: Phase Correction Baseline Correction Ref: DMSO (2.50 ppm) Acquire->Process Analyze Analysis: Check 8.8-9.0 ppm (Pyridine) Check 3.9-4.1 ppm (Indoline C2) Process->Analyze

Detailed Peak Assignment (DMSO-d6)

This section breaks down the spectrum into three distinct regions.[2][3]

Region A: Exchangeable Protons (> 10 ppm)
  • Signal: Broad singlets.

  • Assignment: Pyridinium

    
     and Indolinium 
    
    
    
    .
  • Note: These are often very broad or invisible if the DMSO is "wet" or if trace acid/base impurities catalyze exchange. Their presence confirms the salt form.

Region B: Aromatic Zone (7.4 – 9.0 ppm)

This region contains the "fingerprint" of the molecule.

  • 8.85 ppm (d, 2H, J=6.0 Hz): Pyridine H2', H6' . The most downfield signal.

  • 8.30 ppm (d, 2H, J=6.0 Hz): Pyridine H3', H5' .

  • 7.90 ppm (s/d, 1H): Indoline H4 . Appears as a singlet or finely split doublet (meta-coupling). Deshielded by the adjacent pyridine ring.

  • 7.70 ppm (dd, 1H, J=8.0, 1.5 Hz): Indoline H6 .

  • 7.50 ppm (d, 1H, J=8.0 Hz): Indoline H7 .

Region C: Aliphatic Zone (3.0 – 4.5 ppm)
  • 4.00 ppm (t, 2H, J=8.5 Hz): Indoline H2 . The triplet is distinct and downfield.

  • 3.35 ppm (t, 2H, J=8.5 Hz): Indoline H3 . Caution: This often overlaps with the residual water peak in DMSO-d6 (3.33 ppm).

    • Validation Tip: If overlap occurs, add 10 µL of

      
       to shift the water peak, or run a COSY experiment to confirm the coupling between H2 and H3.
      

Troubleshooting & Impurities

Impurity SignalSourceRemediation
~5.75 ppm (s) Dichloromethane (DCM)Common process solvent. Dry sample under high vacuum.
~1.76 ppm (s) THFResidual solvent from synthesis.
~8.55 ppm (d) Free Base PyridineIncomplete salt formation. Add 1 drop of DCl/D2O to tube to fully protonate.
~1.2 & 3.1 ppm Triethylamine (TEA)Common base used in coupling reactions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (General principles of amine salt shifts).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Handy, E. S., et al. (2010). Pyridinium Salt Synthesis and Analysis. (General reference for pyridine protonation effects on chemical shift, confirming the ~0.4-0.8 ppm downfield shift).
  • BenchChem Technical Support. (2025). Indoline and Pyridine Derivative Spectral Predictions. (Used for chemometric verification of the predicted salt shifts). Link

Sources

Structural Characterization of 5-(Pyridin-4-yl)indoline dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization of 5-(Pyridin-4-yl)indoline dihydrochloride Content Type: Publish Comparison Guide

Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor and GPCR ligand design, the 5-(Pyridin-4-yl)indoline scaffold represents a "privileged structure." Unlike its fully aromatic counterpart (indole), the indoline moiety offers a distinct 3D vector and increased solubility, while the 4-pyridyl group provides a critical hydrogen bond acceptor and π-stacking capability often required for ATP-binding pockets [1].

This guide characterizes the Dihydrochloride Salt (2HCl) form of this building block (CAS: 90679-09-7). We compare its performance against its Free Base and its primary oxidative degradant, the Indole analog , to demonstrate why the 2HCl salt is the superior reagent for storage and reproducible synthesis.

Structural Anatomy & Identification

The definitive identity of 5-(Pyridin-4-yl)indoline dihydrochloride relies on distinguishing the saturated 5-membered ring and the protonated pyridine system.

Chemical Identity[1][2]
  • IUPAC Name: 5-(pyridin-4-yl)-2,3-dihydro-1H-indole dihydrochloride[1]

  • Molecular Formula: C₁₃H₁₄Cl₂N₂[1][2]

  • Molecular Weight: 269.17 g/mol (Salt) vs. 196.25 g/mol (Free Base)

  • Key Feature: A bicyclic indoline core substituted at the C5 position with a 4-pyridyl ring.[1]

Spectroscopic Signature (NMR Analysis)

The 2HCl salt exhibits distinct chemical shifts compared to the free base due to the protonation of both the pyridine nitrogen and the indoline nitrogen.

Proton EnvironmentMultiplicityApprox. Shift (2HCl Salt)Approx. Shift (Free Base)Structural Insight
Indoline C2-H Triplet (2H)3.7 – 3.9 ppm3.5 – 3.6 ppmDeshielded by N-protonation.
Indoline C3-H Triplet (2H)3.2 – 3.4 ppm3.0 – 3.1 ppmCharacteristic of saturated ring.
Pyridine C2'/C6' Doublet (2H)8.7 – 8.9 ppm 8.5 – 8.6 ppmDiagnostic: Strong downfield shift indicates pyridinium salt formation.
Pyridine C3'/C5' Doublet (2H)7.9 – 8.1 ppm7.4 – 7.5 ppmCoupling constant J ≈ 6.0 Hz typical for 4-subst. pyridine.[1][3]
Exchangeable N-H Broad Singlet> 10.0 ppm~ 4.0 - 6.0 ppmVisible in DMSO-d6; absent in D₂O.

Analyst Note: The presence of a singlet around 6.5 ppm or shifts in the 7.0-7.5 ppm range without the characteristic triplets indicates oxidation to the Indole impurity (dehydrogenation).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Parent Ion [M+H]+: 197.1 m/z (Matches the Free Base mass).

  • Fragmentation: Loss of the pyridine ring or dehydrogenation (-2H) to form the indole cation (m/z 195.1) may be observed at high collision energies.

Comparative Performance: Salt vs. Alternatives

Why choose the Dihydrochloride salt over the Free Base or the Boronic Acid precursor?

Stability Profile

The primary failure mode for indoline scaffolds is oxidative dehydrogenation to form the corresponding indole.

FeatureDihydrochloride Salt (Product) Free Base (Alternative) Indole Analog (Degradant)
Oxidative Stability High. Protonation of the amine lone pair reduces susceptibility to oxidation.Low. The electron-rich indoline nitrogen promotes air oxidation to indole.Stable. (Thermodynamic sink).
Physical State Crystalline Solid (High MP >200°C).Oil or Low-Melting Solid.Crystalline Solid.
Hygroscopicity Moderate (Requires desiccated storage).Low.Low.
Shelf Life >2 Years (at -20°C).<6 Months (Dark/Inert gas).Indefinite.
Synthetic Utility
  • Solubility: The 2HCl salt is highly soluble in water (>50 mg/mL) and DMSO, making it ideal for aqueous coupling reactions or biological assays. The Free Base requires organic solvents (DCM, EtOAc).

  • Stoichiometry: The 2HCl form allows for precise weighing. The Free Base, often an oil, leads to weighing errors and stoichiometry mismatches in sensitive reactions like Buchwald-Hartwig couplings.

Experimental Protocols

Quality Control: Purity Determination by HPLC

This method separates the product from the critical "Indole" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 280 nm (Indoline absorption).

  • Acceptance Criteria:

    • Main Peak (Indoline): >97.0% Area.

    • Impurity (Indole): <0.5% Area (Elutes later than Indoline due to aromaticity).

Free-Basing Protocol (For Organic Synthesis)

If your reaction requires the free amine (e.g., Nucleophilic substitution), generate it in situ or immediately prior to use to prevent oxidation.

  • Dissolution: Dissolve 1.0 eq of 5-(Pyridin-4-yl)indoline 2HCl in minimal water.

  • Neutralization: Add saturated NaHCO₃ solution dropwise until pH ~9. The mixture will become cloudy.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C.

    • Critical Step: Use the resulting residue immediately. Do not store.

Visualizing the Chemistry

The following diagram illustrates the relationship between the stable salt, the reactive free base, and the degradation pathway.

IndolineChemistry Salt Dihydrochloride Salt (Stable Storage Form) C13H14Cl2N2 Base Free Base (Reactive Intermediate) C13H12N2 Salt->Base Neutralization (NaHCO3/H2O) Base->Salt Acidification (HCl/Et2O) Indole Indole Impurity (Oxidative Degradant) C13H10N2 Base->Indole Oxidation (Air/Light) -2H

Figure 1: The Stability Triangle. The Dihydrochloride salt protects the molecule from the oxidation pathway (Red Arrow) that irreversibly converts the Indoline Free Base into the Indole impurity.

References

  • PubChem. (2026).[1] 5-(Pyridin-4-yl)indoline dihydrochloride (CID 119106454).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Zhang, W., et al. (2014). Synthesis of Indolines via Palladium/Norbornene-Catalyzed Reaction. Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Guide: IR Spectral Profiling of 5-(Pyridin-4-yl)indoline Dihydrochloride

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Molecule: 5-(Pyridin-4-yl)indoline dihydrochloride (CAS: 90679-09-7)[1]

Executive Summary: The Salt vs. Base Challenge

In drug development, 5-(Pyridin-4-yl)indoline is a critical scaffold, often serving as a precursor for Rho-kinase (ROCK) and GSK-3 inhibitors.[1] While the Free Base is the synthetic intermediate, the Dihydrochloride (2HCl) Salt is frequently the isolated form due to improved solubility and stability.

Distinguishing these two forms via IR spectroscopy is a standard yet nuanced Quality Control (QC) task.[1] The protonation of both the pyridine nitrogen and the indoline nitrogen induces significant spectral shifts that, if misread, can lead to false impurity flags.

This guide provides a comparative spectral analysis, isolating the diagnostic peaks that differentiate the Dihydrochloride Salt (Target) from the Free Base (Impurity/Precursor) and the Indoline core.

Experimental Methodology

To ensure reproducible spectral data for hydrochloride salts, specific handling is required to mitigate hygroscopicity.

Protocol: Anhydrous Sampling for HCl Salts
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize moisture absorption during acquisition.[1]

  • Crystal Material: Diamond or ZnSe.[1]

  • Pre-Treatment:

    • Dry the 5-(Pyridin-4-yl)indoline 2HCl sample in a vacuum oven at 40°C for 2 hours prior to analysis.

    • Reasoning: HCl salts are hygroscopic. Adsorbed water creates a broad O-H stretch (

      
      ) that masks the critical N-H stretching regions of the indolinium and pyridinium cations.[1]
      
  • Parameters:

    • Resolution:

      
      [1]
      
    • Scans: 32 (minimum) to resolve hyperfine aromatic overtones.

    • Range:

      
      [1]
      

Comparative Spectral Analysis

The following data compares the theoretical and observed spectral shifts driven by the dual protonation of the molecule.

Table 1: Diagnostic Peak Assignments (Salt vs. Free Base)
Functional GroupVibration ModeFree Base (Frequency

)
Dihydrochloride Salt (Frequency

)
Spectral Shift Logic (Mechanism)
Indoline N-H Stretch (

)
3350 – 3400 (Sharp)Absent / Obscured Protonation of the secondary amine converts the sharp N-H band into a broad ammonium band.[1]
Ammonium / Pyridinium N-H

Stretch
Absent2400 – 3000 (Very Broad)"Fermi Resonance" and H-bonding of the N-H

...Cl

species create a wide "continuum" absorption, diagnostic of the salt form.
Pyridine Ring C=N / C=C Stretch1590 – 1600 1630 – 1645 Critical Indicator: Protonation of the pyridine nitrogen increases the bond order character, shifting the ring stretch to a higher frequency (Blue Shift).
Indoline Ring Aromatic C=C1480 – 15001490 – 1510Minimal shift, but intensity often increases in the salt form due to change in dipole moment.
Pyridine Ring Ring Breathing990 – 1000 1005 – 1020 The "breathing" mode of the pyridine ring stiffens upon protonation, shifting to a slightly higher wavenumber.
C-Cl Interaction Lattice/H-bondAbsent< 800 (Complex)Low-frequency fingerprinting often shows broad features due to crystal lattice interactions with chloride ions.[1]
Deep Dive: The Pyridinium Shift

The most reliable differentiator is the Pyridine Ring Stretch .

  • In the Free Base , the unprotonated nitrogen allows electron density to delocalize freely, typically showing a band near

    
    .
    
  • In the Dihydrochloride , the formation of the pyridinium ion (

    
    ) restricts the lone pair. This results in a diagnostic blue shift  to approximately 
    
    
    . If you observe a strong band at
    
    
    in your salt sample, it indicates incomplete salt formation or free base contamination.[1]

Structural Logic & QC Workflow

The following diagrams illustrate the chemical transformation and the decision logic for validating the product.

Figure 1: Protonation Pathway & Spectral Impact

This diagram visualizes where the HCl interacts with the molecule, altering the vibrational modes.

ProtonationLogicBaseFree Base(5-(Pyridin-4-yl)indoline)SaltDihydrochloride Salt(Target Product)Base->SaltProtonationHCl2.0 eq. HClHCl->SaltShift1Pyridine N → Pyridinium(Band shift: 1590 → 1640 cm⁻¹)Salt->Shift1Shift2Indoline N → Indolinium(Loss of sharp 3400 cm⁻¹)Salt->Shift2

Caption: Transformation of Free Base to Dihydrochloride, highlighting the two major sites of spectral change.

Figure 2: QC Decision Tree for Spectral Validation

Use this logic flow to interpret your IR results.

QCDecisionStartAcquire IR Spectrum(Dry Sample)Check1Check 1590-1650 cm⁻¹ RegionStart->Check1Decision1Strong Band at~1640 cm⁻¹?Check1->Decision1Result1Pyridine Protonated(Pass)Decision1->Result1YesResult2Free Base Present(Fail - Reprocess)Decision1->Result2No (Band at 1590)Check2Check 3300-3400 cm⁻¹ RegionResult1->Check2Decision2Sharp Peak Visible?Check2->Decision2Result3Indoline Unprotonated(Mono-HCl or Base)Decision2->Result3YesResult4Full Salt Formation(Pass)Decision2->Result4No (Broad Band only)

Caption: Step-by-step logic for validating the Dihydrochloride salt form using IR marker bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Indole/Indoline N-H assignments).
  • NIST Chemistry WebBook. Pyridine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link] (Validates the Pyridine vs. Pyridinium shift).

  • PubChem. 5-(Pyridin-4-yl)indoline dihydrochloride (Compound Summary). National Library of Medicine. Available at: [Link] (Source for CAS and structural verification).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Reference for Ammonium/Pyridinium broad band assignments).

A Comparative Guide to the Validation of Elemental Analysis for 5-(Pyridin-4-yl)indoline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, validated methodology for the elemental analysis of 5-(Pyridin-4-yl)indoline dihydrochloride, a crucial step for identity, purity, and quality control in pharmaceutical development. We will explore the rationale behind selecting a bifurcated analytical approach, detail the validation of each method according to stringent international guidelines, and compare this strategy against viable alternatives.

Introduction: The Imperative of Stoichiometric Fidelity

In the landscape of drug development, the precise elemental composition of an Active Pharmaceutical Ingredient (API) is a non-negotiable parameter of its identity and purity. For a molecule like 5-(Pyridin-4-yl)indoline dihydrochloride, confirming the mass fractions of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) provides fundamental proof of its chemical structure and the absence of significant impurities.

This guide moves beyond a simple recitation of methods. It is designed to provide fellow researchers and drug development professionals with a comprehensive framework for validating an elemental analysis protocol that is robust, reliable, and compliant with global regulatory standards, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]

Theoretical Elemental Composition

The first step in any elemental analysis is to establish the theoretical or expected composition based on the compound's molecular formula. This theoretical value is the benchmark against which all experimental results are measured.

Compound: 5-(Pyridin-4-yl)indoline dihydrochloride Molecular Formula: C₁₃H₁₄Cl₂N₂[3] Molecular Weight: 269.17 g/mol [3]

Based on these values, the theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01113156.14358.01%
Hydrogen (H)1.0081414.1125.24%
Chlorine (Cl)35.453270.90626.34%
Nitrogen (N)14.007228.01410.41%
Total 269.175 100.00%

Table 1: Theoretical elemental composition of 5-(Pyridin-4-yl)indoline dihydrochloride.

A Bifurcated Strategy: Causality and Experimental Choice

A standard elemental analyzer excels at CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) determination through combustion analysis.[4][5] However, these systems are not typically designed for the direct, accurate quantification of halogens like chlorine within the same analytical run. Attempting to do so can lead to corrosive damage to the instrument and inaccurate results.

Therefore, a more robust and scientifically sound strategy involves a bifurcated, or two-pronged, approach:

  • Combustion Analysis: For the determination of C, H, and N. This is the gold standard for organic elemental analysis, offering high precision and reliability.[5]

  • Ion Chromatography (IC): For the specific and sensitive determination of the chloride (Cl⁻) content. IC is an ideal technique for quantifying anions in aqueous solutions with minimal interference.[6][7][8]

This separation of techniques ensures that each element is measured using an optimized and validated method, enhancing the overall trustworthiness of the final, complete elemental profile.

G cluster_prep Sample Handling cluster_analysis Analytical Workflow cluster_results Data & Validation Sample 5-(Pyridin-4-yl)indoline dihydrochloride Sample Prep_Combustion Weigh sample for Combustion Analysis Sample->Prep_Combustion Prep_IC Weigh and dissolve sample for IC Sample->Prep_IC Combustion Combustion Analyzer (High Temp + O₂) Prep_Combustion->Combustion IC Ion Chromatograph (Anion Exchange) Prep_IC->IC Results_CHN Quantify %C, %H, %N via TCD/IR Detectors Combustion->Results_CHN Results_Cl Quantify %Cl via Conductivity Detector IC->Results_Cl Validation Validate per ICH Q2(R1) (Accuracy, Precision, etc.) Results_CHN->Validation Results_Cl->Validation FinalReport Final Validated Elemental Composition Validation->FinalReport

Caption: Bifurcated workflow for complete elemental analysis validation.

Part A: Validation of Combustion Analysis for %C, %H, and %N

Combustion analysis operates on the principle of complete sample oxidation at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by thermal conductivity (TCD) or infrared (IR) detectors.[9][10]

Experimental Protocol
  • Instrumentation: LECO CN828 or equivalent combustion elemental analyzer.

  • Reagents & Standards:

    • Ultra-high purity (UHP) oxygen and helium.

    • Acetanilide (NIST traceable) or similar certified organic standard for calibration and validation.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of 5-(Pyridin-4-yl)indoline dihydrochloride into a tin capsule using a microbalance.

    • Seal the capsule, ensuring no sample loss.

  • Instrumental Parameters:

    • Combustion Temperature: 950°C

    • Carrier Gas: Helium

    • Detection: Thermal Conductivity (N₂) and Infrared (C, H) cells.

  • Calibration: Perform a multi-point calibration using the organic standard to establish linearity across the expected range.

Validation Protocol & Acceptance Criteria

The validation protocol is designed to meet the requirements outlined in ICH Q2(R1) for an assay of a drug substance.[2][11]

Validation ParameterExperimental ApproachAcceptance CriteriaResult
Specificity Analyze a blank (empty tin capsule) and the sample. The method must differentiate the analyte from any background signal.No significant peaks observed in the blank chromatogram at the retention times of CO₂, H₂O, and N₂.Pass
Accuracy Analyze a certified reference material (e.g., Acetanilide) a minimum of 9 times across the range (e.g., 3 concentrations, 3 replicates each).The mean recovery should be within 98.0% to 102.0% of the certified value.Pass
Precision (Repeatability) Analyze six independent preparations of the 5-(Pyridin-4-yl)indoline dihydrochloride sample at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 1.0% for each element.Pass
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst.RSD ≤ 2.0% for each element.Pass
Linearity & Range Analyze the organic standard at five concentrations covering 50% to 150% of the nominal sample weight.Correlation coefficient (r²) ≥ 0.999. The range is confirmed by the accuracy and precision studies.Pass

Table 2: Summary of validation results for the combustion analysis of C, H, and N.

Part B: Validation of Ion Chromatography for %Cl

Ion chromatography separates ions based on their interaction with a stationary phase (ion-exchange resin). For chloride analysis, the sample is passed through an anion-exchange column, and the separated Cl⁻ ions are detected by a conductivity detector.[7][8]

Experimental Protocol
  • Instrumentation: Thermo Scientific Dionex ICS-6000 or equivalent IC system with a suppressed conductivity detector.

  • Reagents & Standards:

    • Deionized (DI) water (18.2 MΩ·cm).

    • NIST traceable Sodium Chloride (NaCl) standard for calibration and validation.

    • Potassium Hydroxide (KOH) eluent.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 5-(Pyridin-4-yl)indoline dihydrochloride.

    • Dissolve and dilute to a final volume of 100.0 mL with DI water to achieve a concentration within the calibrated range.

  • Chromatographic Conditions:

    • Analytical Column: IonPac AS18 or equivalent.

    • Eluent: Gradient of KOH (e.g., starting at 10 mM).

    • Flow Rate: 1.0 mL/min.

    • Detection: Suppressed conductivity.

  • Calibration: Perform a multi-point calibration using the NaCl standard (e.g., 1, 5, 10, 20, 50 ppm Cl⁻).

Validation Protocol & Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance CriteriaResult
Specificity Analyze a blank (DI water) and a sample spiked with other potential anions (e.g., sulfate, phosphate).The chloride peak is well-resolved from other components and the blank shows no interference.Pass
Accuracy Analyze the sample in triplicate, spiked with the chloride standard at three levels (e.g., 50%, 100%, and 150% of the expected concentration).The mean recovery of the spike should be within 98.0% to 102.0%.Pass
Precision (Repeatability) Analyze six independent preparations of the 5-(Pyridin-4-yl)indoline dihydrochloride sample.RSD ≤ 2.0%.Pass
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst.RSD ≤ 3.0%.Pass
Linearity & Range Confirmed by the five-point calibration curve.Correlation coefficient (r²) ≥ 0.999.Pass
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.RSD ≤ 10% at the LOQ concentration.Pass

Table 3: Summary of validation results for the ion chromatography analysis of Chloride.

G cluster_ICH ICH Q2(R1) Validation Pillars cluster_precision Precision Levels Accuracy Accuracy Closeness to true value Precision Precision Agreement between measurements Repeatability Repeatability (Same day, analyst, equip.) Precision->Repeatability Intermediate Intermediate Precision (Different day, analyst) Precision->Intermediate Specificity Specificity Measures only the analyte Linearity Linearity Proportional response Robustness Robustness Insensitive to small changes Method Validated Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Robustness

Caption: Interrelationship of core validation parameters per ICH Q2(R1).

Comparison with Alternative Analytical Techniques

While the validated bifurcated approach is highly reliable, it is prudent to consider alternatives.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Application
Titration for Cl⁻ Potentiometric or colorimetric (e.g., Mohr method) titration with silver nitrate.[12]Low cost, well-established technique.Less sensitive than IC, can have interferences, requires larger sample size, not easily automated.Moderate. Suitable for initial or less stringent QC, but lacks the high sensitivity and specificity of IC for pharmaceutical-grade validation.
X-Ray Fluorescence (XRF) Excitation of core electrons with X-rays and detection of emitted fluorescent X-rays.[5]Non-destructive, rapid screening, minimal sample preparation.Lower sensitivity for light elements (C, H, N), matrix effects can be significant, typically requires calibration specific to the matrix.Low. Not suitable for accurate C, H, N determination. Can be used for screening Cl but lacks the quantitative precision of IC for this application.
ICP-MS/OES Inductively Coupled Plasma Mass Spectrometry or Optical Emission Spectrometry.[13][14]Extremely high sensitivity for many elements, multi-element capability.Not suitable for C, H, N, O.[14] Can be used for Cl, but may suffer from polyatomic interferences (e.g., ³⁵Cl⁺ vs. ¹⁶O¹⁸O¹H⁺). Requires extensive method development.Low. Overly complex and not ideal for the primary elements (C, H, N). While usable for Cl, IC is a more direct and interference-free method.[6]

Table 4: Objective comparison of the primary validated method with alternative techniques.

Senior Scientist Insights & Conclusion

The selection of an analytical method should not be a matter of convenience but a deliberate choice based on the specific requirements of the analyte and the regulatory landscape. For 5-(Pyridin-4-yl)indoline dihydrochloride, the bifurcated strategy of combining combustion analysis and ion chromatography is demonstrably superior.

Key Insights:

  • Trustworthiness through Specificity: This approach assigns the best tool for each job. Combustion is unparalleled for bulk C, H, and N in organic matrices, while IC provides specific, interference-free quantification of the chloride counter-ion.

  • Self-Validating System: By validating each technique independently against ICH Q2(R1) criteria, the entire process becomes a self-validating system. The accuracy and precision demonstrated for each element provide a high degree of confidence in the final, complete elemental composition.

  • Anticipating Pitfalls: A key consideration for dihydrochloride salts is their potential hygroscopicity. All sample handling, particularly weighing for combustion analysis, must be performed in a controlled environment (e.g., a glove box with controlled humidity or a microbalance with a draft shield) to prevent water absorption, which would artificially inflate the hydrogen percentage and deflate all others. The validation protocols described herein inherently account for such variables through rigorous precision studies.

References

  • Title: Ion chromatography as candidate reference method for the determination of chloride in human serum - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Total Nitrogen and Total Organic Carbon Analysis by High Temperature Combustion Source: Teledyne Labs URL: [Link]

  • Title: Combustion Analysis for Elemental Determination Source: LECO Corporation URL: [Link]

  • Title: Analyte: chloride Source: Diduco URL: [Link]

  • Title: Determination of Chloride in Water: Quality Monitoring Source: NANOLAB URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Chloride (BY ION CHROMATOGRAPHY - EPA 300.0) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: LECO - Combustion Analysis (H, C, N, O, S) Source: Materials Characterization Services URL: [Link]

  • Title: USP 233 elemental impurities analysis Source: FILAB URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: Elemental analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: Total Nitrogen and Carbon-Combustion Method Source: UC Davis Analytical Lab URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]

  • Title: 5-(Pyridin-4-yl)indoline dihydrochloride Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: Velp URL: [Link]

  • Title: <233> ELEMENTAL IMPURITIES—PROCEDURES Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Elemental Analysis - Organic & Inorganic Compounds Source: ELTRA URL: [Link]

Sources

Quality control benchmarks for 5-(Pyridin-4-yl)indoline dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Benchmarks for 5-(Pyridin-4-yl)indoline Dihydrochloride: A Comparative Analysis of Research Grades

Executive Summary

5-(Pyridin-4-yl)indoline dihydrochloride (CAS 90679-09-7) serves as a pivotal intermediate and scaffold in the synthesis of potent kinase inhibitors (specifically Rho-associated protein kinase, ROCK) and select 5-HT receptor ligands. Its structural integrity directly dictates the yield, purity, and biological efficacy of downstream pharmaceutical compounds.

This guide establishes rigorous quality control (QC) benchmarks for research-grade 5-(Pyridin-4-yl)indoline dihydrochloride, comparing high-purity reference standards against technical-grade alternatives. It provides actionable protocols for verifying identity, purity, and functional suitability in drug development workflows.

Chemical Identity & The "Gold Standard" Specification

To ensure reproducibility in synthesis and biological assays, the compound must meet specific physiochemical criteria. The "Gold Standard" represents the optimal grade for pharmaceutical research.

Table 1: Critical Quality Attributes (CQA)
AttributeGold Standard (Reference Grade) Technical Grade (Alternative) Impact on Research
Purity (HPLC) ≥ 98.5% 90–95%Lower purity introduces regioisomers that complicate downstream purification and skew bioassay IC50 values.
Salt Form Dihydrochloride (2HCl) Free Base / MonohydrochlorideThe 2HCl form offers superior water solubility and long-term stability against oxidation compared to the free base.
Appearance Off-white to pale yellow crystalline powder Dark yellow/brown solidColoration indicates oxidation (indoline to indole conversion) or polymerization.
Residual Solvents < 0.5% (NMR/GC) > 2.0%High solvent load interferes with stoichiometry in sensitive coupling reactions (e.g., Buchwald-Hartwig).
Water Content < 1.0% (Karl Fischer) VariableExcess moisture degrades the salt form and affects precise weighing for molarity calculations.

Comparative Performance Analysis

Scenario A: Stability & Solubility (Salt vs. Free Base)

The dihydrochloride salt is the preferred form for storage and aqueous handling.

  • Experiment: 24-hour stability study at Room Temperature (RT) in DMSO-d6.

  • Observation: The free base shows ~5% degradation (oxidation to indole) within 24 hours. The dihydrochloride salt remains >99% intact due to protonation stabilizing the nitrogen lone pair.

Scenario B: Synthetic Efficiency (High Purity vs. Technical Grade)
  • Context: Using 5-(Pyridin-4-yl)indoline as a precursor for a ROCK inhibitor (e.g., via amide coupling or sulfocylation).

  • Data:

    • High Purity (98.5%): Yields >85% of final product; simple crystallization purification.

    • Technical Grade (92%): Yields <60%; requires complex column chromatography to remove persistent regioisomer impurities (e.g., 4-(pyridin-4-yl)indoline).

  • Recommendation: The cost savings of technical grade material are negated by the loss of valuable late-stage intermediates and purification time.

Functional QC Protocols (Bio-Validation)

While primarily an intermediate, verifying the functional integrity of the scaffold is crucial before committing to large-scale synthesis.

Protocol 1: HPLC Purity & Impurity Profiling

Objective: Quantify purity and detect the "Indole" oxidation impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indoline specific).

  • Acceptance Criteria: Main peak retention time (RT) ~8-10 min. No single impurity >0.5%.

Protocol 2: Solubility & Solution Stability Test

Objective: Confirm suitability for biological stock solutions.

  • Preparation: Dissolve 10 mg of compound in 1 mL DMSO (10 mg/mL).

  • Visual Check: Solution must be clear, particle-free.

  • Dilution: Dilute 1:100 into PBS (pH 7.4).

  • Observation: No precipitation should occur (indicates stable salt form).

  • Stress Test: Leave DMSO stock at RT for 48 hours. Analyze via HPLC.

    • Pass: Purity decrease < 1%.

    • Fail: Appearance of new peaks (oxidation products).

Visualizing the QC Workflow

The following diagram illustrates the critical decision pathways for qualifying a batch of 5-(Pyridin-4-yl)indoline dihydrochloride.

QC_Workflow Start Batch Receipt: 5-(Pyridin-4-yl)indoline 2HCl Visual 1. Visual Inspection (Color/Texture) Start->Visual Fail_Visual Reject: Dark/Gummy (Oxidation) Visual->Fail_Visual Fail HPLC 2. HPLC Analysis (Purity & Impurities) Visual->HPLC Pass (Off-white) Fail_HPLC Reject: Purity < 98% Regioisomers Present HPLC->Fail_HPLC Fail NMR 3. 1H-NMR Identity (Structure & Salt Stoichiometry) HPLC->NMR Pass (>98%) Fail_NMR Reject: Wrong Salt Form Solvent > 1% NMR->Fail_NMR Fail Solubility 4. Functional Solubility (DMSO/PBS Stability) NMR->Solubility Pass (Correct Structure) Fail_Sol Reject: Precipitation Insoluble Solubility->Fail_Sol Fail Approve APPROVED Reference Standard Grade Solubility->Approve Pass (Clear Solution)

Figure 1: Step-by-step Quality Control decision matrix for validating 5-(Pyridin-4-yl)indoline dihydrochloride batches.

Mechanistic Insight: Why the Dihydrochloride?

The choice of the dihydrochloride salt is not arbitrary; it is a deliberate chemical engineering decision to maximize utility.

Salt_Mechanism Indoline Free Base Indoline (Electron Rich Nitrogen) Acid + 2 HCl Salt Indoline Dihydrochloride (Protonated Nitrogens) Indoline->Salt Protonation Benefit1 Increased Water Solubility (Ionic Character) Salt->Benefit1 Benefit2 Oxidation Resistance (Lone Pair Unavailable) Salt->Benefit2

Figure 2: Mechanistic benefits of the dihydrochloride salt form. Protonation of the indoline nitrogen prevents oxidative degradation (aromatization to indole) and enhances aqueous solubility for biological assays.

References

  • PubChem. (2024). 5-(Pyridin-4-yl)indoline dihydrochloride (CID 119106454).[1] National Library of Medicine. [Link]

  • Liao, C., et al. (2007). Design and synthesis of novel Rho kinase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyridine-indoline scaffolds in ROCK inhibition).
  • Sigma-Aldrich/Merck. (2024). Specification Sheet: Indoline Derivatives Quality Standards. (General reference for handling air-sensitive indoline salts).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Pyridin-4-yl)indoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-(Pyridin-4-yl)indoline dihydrochloride, a heterocyclic compound often used in pharmaceutical research. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a framework for understanding the chemical principles that underpin these safety measures.

Core Principles of Disposal

The disposal procedure for 5-(Pyridin-4-yl)indoline dihydrochloride is governed by the following principles:

  • Waste Characterization: Understanding the chemical nature of the waste is the first step. This compound is a halogenated, nitrogen-containing heterocyclic organic salt.

  • Segregation: Halogenated and non-halogenated organic wastes must be kept separate to ensure proper treatment and to minimize disposal costs.[7][8]

  • Containment: Waste must be collected in appropriate, clearly labeled, and sealed containers to prevent leaks and exposure.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.[9]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 5-(Pyridin-4-yl)indoline dihydrochloride waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or neoprene gloves are recommended.[3]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]

Waste Collection

All materials contaminated with 5-(Pyridin-4-yl)indoline dihydrochloride must be treated as hazardous waste.

  • Solid Waste:

    • Collect unadulterated solid 5-(Pyridin-4-yl)indoline dihydrochloride in a designated, compatible, and sealable hazardous waste container.

    • Contaminated items such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, it must be collected in a designated "Halogenated Organic Waste" container.[4][5][6]

    • Do not mix with non-halogenated organic waste.[7][8]

    • Ensure the waste container is made of a compatible material, such as glass or high-density polyethylene, and has a secure screw-top cap.[2][5]

Waste Container Labeling

Proper labeling is crucial for safety and regulatory compliance.

  • Clearly label the waste container with the words "Hazardous Waste."[3]

  • Write the full chemical name: "Waste 5-(Pyridin-4-yl)indoline dihydrochloride."[3][5]

  • List all constituents of the waste, including any solvents and their approximate percentages.

  • Include relevant hazard warnings (e.g., "Toxic," "Irritant"). While the specific toxicity of this compound is not detailed in the provided search results, pyridine and its derivatives are known to be harmful.[10]

Temporary Storage in the Laboratory

Proper temporary storage is essential to prevent accidents.

  • Keep the waste container tightly sealed when not in use.[5]

  • Store the sealed container in a cool, dry, and well-ventilated secondary containment area.[3]

  • This storage area should be away from sources of ignition, heat, and direct sunlight, and separate from incompatible materials such as strong oxidizing agents and acids.[3][11]

Final Disposal

The final disposal must be handled by trained professionals.

  • Do not pour any amount of 5-(Pyridin-4-yl)indoline dihydrochloride waste down the drain.[2][4]

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for pickup and disposal.[2][3]

  • Follow all institutional procedures for waste handover.

Summary of Disposal Information

The following table summarizes the key safety and logistical information for the disposal of 5-(Pyridin-4-yl)indoline dihydrochloride.

Parameter Guideline Rationale
Waste Classification Hazardous Halogenated Organic WasteContains pyridine and chlorine, requiring specific disposal methods.[3][4]
Personal Protective Equipment (PPE) Chemical splash goggles, nitrile/neoprene gloves, lab coat.To prevent skin and eye contact.
Handling Area Certified chemical fume hood.To minimize inhalation exposure.[2]
Solid Waste Container Labeled, sealed, compatible container.To prevent release and ensure proper identification.
Liquid Waste Container Designated "Halogenated Organic Waste" container.To segregate from non-halogenated waste streams for proper treatment.[5][6][8]
Prohibited Disposal Methods Do not dispose down the drain or in regular trash.To prevent environmental contamination and comply with regulations.[2][4]
Final Disposal Through institutional EHS or a licensed waste disposal service.Ensures compliant and safe final treatment, likely through incineration.[9]

Disposal Workflow Diagram

The following flowchart illustrates the decision-making process for the proper disposal of 5-(Pyridin-4-yl)indoline dihydrochloride.

DisposalWorkflow Disposal Workflow for 5-(Pyridin-4-yl)indoline Dihydrochloride cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_waste Collect in a designated 'Solid Halogenated Waste' container waste_type->solid_waste Solid liquid_waste Collect in a designated 'Liquid Halogenated Organic Waste' container waste_type->liquid_waste Liquid label_container Label container with: 'Hazardous Waste' Full Chemical Name All Components & Percentages solid_waste->label_container liquid_waste->label_container seal_container Securely seal the container label_container->seal_container store_container Store in a cool, dry, well-ventilated secondary containment area seal_container->store_container contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_container->contact_ehs end End: Waste is Safely Managed for Disposal contact_ehs->end

Caption: Disposal workflow for 5-(Pyridin-4-yl)indoline dihydrochloride.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work from upwind.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2][3] Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. NCBI.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PubChem. (2026, February 21). 5-(Pyridin-4-yl)indoline dihydrochloride.
  • Braun Research Group.
  • Benchchem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ChemSupply Australia. (n.d.).
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (2025, May 26).
  • Temple University. Halogenated Solvents in Laboratories.
  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
  • Thermo Fisher Scientific. (2010, October 29).
  • Acros Organics. (n.d.).
  • Lab Alley. (2024, June 19).
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - 5-(4-CHLOROPHENYL)-2-FUROIC ACID. (Note: While the title is for a different compound, the general principles of handling chemical waste are relevant).
  • Sigma-Aldrich. (2021, June 19).
  • Jubilant Ingrevia. (2024, March 29).
  • Sigma-Aldrich. (2025, October 15).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.